6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.H2O/c8-4-2-1-3(5(9)10)6-7-4;/h1-2H,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCBVXKRERSHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379151 | |
| Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-80-5 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a plausible synthetic route based on established chemical principles and provides an in-depth projection of its key characterization parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridazine derivatives.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The pyridazine scaffold is a key structural motif in a variety of bioactive molecules exhibiting antimicrobial, anti-inflammatory, anticancer, and cardiovascular properties. 6-Hydroxy-3-pyridazinecarboxylic acid, in its monohydrate form, presents a unique combination of a pyridazinone core and a carboxylic acid functionality, making it a valuable building block for the synthesis of novel pharmaceutical agents. The presence of the hydroxyl group and carboxylic acid offers multiple points for chemical modification, allowing for the exploration of a wide chemical space in drug discovery programs. This guide details a proposed synthetic pathway and a comprehensive set of expected characterization data to facilitate its preparation and analysis in a laboratory setting.
Synthesis Pathway
-
Oxidation: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid to yield 6-chloropyridazine-3-carboxylic acid.
-
Hydrolysis: The chloro group at the 6-position is then hydrolyzed to a hydroxyl group to afford the target compound, 6-Hydroxy-3-pyridazinecarboxylic acid. Subsequent crystallization from an aqueous solution would yield the monohydrate.
A detailed experimental protocol for a related synthesis of 6-methoxypyridazine-3-carboxylic acid has been described in a patent, which can be adapted for the synthesis of the chloro intermediate.
Proposed Experimental Protocol
Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
-
In a well-ventilated fume hood, 3-chloro-6-methylpyridazine (1 equivalent) is added portion-wise to a stirred solution of concentrated sulfuric acid at 0-5 °C (ice bath).
-
Potassium dichromate (2 equivalents) is then slowly added, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid, which can be purified by recrystallization.
Step 2: Synthesis of this compound
-
6-chloropyridazine-3-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from water will yield 6-Hydroxy-3-pyridazinecarboxylic acid as its monohydrate.
Synthesis Workflow Diagram
Characterization
Due to the absence of published experimental data, the following characterization data is predicted based on the known properties of similar pyridazine derivatives and general principles of spectroscopic analysis.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₆N₂O₄ |
| Molecular Weight | 158.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is predicted to show signals corresponding to the protons on the pyridazine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~11.0 - 12.0 | br s | 1H | -OH (lactam tautomer) |
| ~7.5 - 7.8 | d | 1H | H-4 or H-5 |
| ~7.0 - 7.3 | d | 1H | H-4 or H-5 |
3.2.2. ¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbonyl carbon of the lactam tautomer, and the carbons of the pyridazine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~160 - 165 | C=O (lactam) |
| ~140 - 150 | C-3, C-6 |
| ~120 - 130 | C-4, C-5 |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)
The FTIR spectrum will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and pyridazinone functionalities.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretch (water of hydration) and N-H stretch (lactam) |
| 3200 - 2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1720 - 1680 | C=O stretch (carboxylic acid) |
| ~1670 - 1640 | C=O stretch (lactam) |
| ~1600 - 1450 | C=C and C=N stretching in the aromatic ring |
| ~1300 - 1200 | C-O stretch (carboxylic acid) |
3.2.4. Mass Spectrometry (Expected)
The mass spectrum is expected to show the molecular ion peak corresponding to the anhydrous molecule.
| m/z | Assignment |
| 140.0222 | [M-H₂O]⁺ (Exact mass of anhydrous form) |
| 158.0328 | [M]⁺ (Exact mass of monohydrate) - less likely to be observed directly |
Thermal Analysis (Expected)
3.3.1. Thermogravimetric Analysis (TGA)
TGA is expected to show a weight loss corresponding to the loss of one water molecule, followed by decomposition at a higher temperature.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| ~80 - 120 | ~11.4% | Loss of one water molecule |
| >300 | Significant | Decomposition |
3.3.2. Differential Scanning Calorimetry (DSC)
DSC analysis would likely show an endothermic event corresponding to the dehydration, followed by an exothermic event at the decomposition temperature.
| Temperature (°C) | Event Type | Assignment |
| ~80 - 120 | Endothermic | Dehydration |
| >300 | Exothermic | Decomposition |
Logical Relationships in Characterization
The characterization techniques are interconnected and provide complementary information to confirm the structure and purity of the synthesized compound.
Potential Biological Significance
While specific biological activities of this compound are not extensively documented, the pyridazinone core is a well-established pharmacophore. Derivatives of pyridazinone have been reported to possess a wide range of pharmacological activities, including but not limited to:
-
Cardiovascular effects: Some pyridazinone derivatives act as cardiotonic agents and vasodilators.
-
Anti-inflammatory and Analgesic activity: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer activity: Certain pyridazinone-containing compounds have shown promise as antiproliferative agents.
-
Antimicrobial activity: The pyridazine ring is found in various antibacterial and antifungal agents.
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl and nitrogen atoms), along with a carboxylic acid group capable of forming salt bridges, suggests that this compound could serve as a valuable scaffold for designing new ligands that can interact with various biological targets. Further research is warranted to explore the specific signaling pathways and therapeutic potential of this compound and its derivatives.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its laboratory preparation. The detailed expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The potential biological significance of the pyridazinone core highlights the importance of this molecule as a building block in drug discovery and medicinal chemistry. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this promising chemical entity.
Physicochemical Properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridazinone class. Compounds containing the pyridazinone scaffold have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, detailed experimental protocols for their determination, and an exploration of potential biological signaling pathways.
Core Physicochemical Properties
A summary of the known and estimated physicochemical properties of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is presented below. It is important to note that while some data has been experimentally determined, other values are based on computational predictions due to the limited availability of specific experimental data for this compound.
Table 1: Physicochemical Data for 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | - |
| CAS Number | 37972-69-3 | [1] |
| Molecular Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Melting Point | 265 °C | [2] |
| Boiling Point | 441.2 °C at 760 mmHg (Predicted) | - |
| Aqueous Solubility | Data not available. Predicted to be sparingly soluble. | - |
| pKa | Predicted to be in the range of 3-4 for the carboxylic acid proton. | - |
| logP | Predicted to be -0.9.[3] | [3] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).
-
The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After equilibration, the suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known amount of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured and recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis or HPLC)
Procedure:
-
A solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
A known volume of this solution is placed in a separatory funnel or vial with a known volume of the second immiscible solvent.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathways
While specific biological studies on 6-oxo-1,6-dihydropyridazine-3-carboxylic acid are limited, the broader class of pyridazinone derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory effects.
A study on a closely related analogue, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide, has demonstrated its potential to treat acute lung injury and sepsis by targeting c-Jun N-terminal kinase 2 (JNK2) and inhibiting the JNK2-NF-κB/MAPK signaling pathway.[4][5] This pathway is a critical regulator of inflammatory responses.
Inferred Signaling Pathway for a Related Pyridazinone Derivative
The following diagram illustrates the proposed mechanism of action for the diphenyl analogue, which may provide insights into the potential biological activity of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Caption: Inferred JNK2-NF-κB/MAPK signaling pathway inhibited by a pyridazinone analogue.
Conclusion
6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest within the pyridazinone class of heterocycles. This guide has summarized its core physicochemical properties and provided standardized experimental protocols for their determination. While specific biological data for this exact molecule is sparse, related compounds show promising anti-inflammatory activity through modulation of key signaling pathways. Further research is warranted to fully elucidate the physicochemical profile and therapeutic potential of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
CAS Number: 306934-80-5
This technical guide provides a comprehensive overview of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from closely related pyridazinone derivatives to provide insights into its potential synthesis, biological activity, and analytical characterization.
Chemical and Physical Properties
This compound, also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below. The pyridazinone core is a key pharmacophore found in various biologically active compounds.[3]
| Property | Value | Reference |
| CAS Number | 306934-80-5 | [1][2] |
| Molecular Formula | C₅H₆N₂O₄ | [1][2] |
| Molecular Weight | 158.11 g/mol | [1][2] |
| Synonyms | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 3-Carboxy-1,6-dihydro-6-oxopyridazine monohydrate | |
| Appearance | Solid | [2] |
| Melting Point | 257 °C (decomposes) | |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| SMILES | O=C(C1=NN=C(O)C=C1)O.[H]O[H] | |
| InChI Key | DZCBVXKRERSHAA-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid. This intermediate can be prepared by the condensation of α-ketoglutaric acid with hydrazine hydrate.[5]
-
Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid. The tetrahydropyridazinone intermediate can be oxidized to the aromatic pyridazinone using a suitable oxidizing agent, such as bromine in acetic acid, a method reported for similar structures.[6]
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid [5]
-
To a round-bottom flask, add α-ketoglutaric acid (1 equivalent) and water (approx. 2.3 mL per gram of acid).
-
While stirring at room temperature, slowly add hydrazine hydrate (approx. 4 mL per gram of acid) dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator (approximately 4°C) for 3 hours to facilitate precipitation.
-
Collect the white precipitate by suction filtration.
-
The resulting solid, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be used in the next step without further purification.
Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid (Adapted from a similar procedure[5])
-
In a suitable reaction vessel, dissolve the intermediate from Step 1 (1 equivalent) in glacial acetic acid (approx. 10 mL per gram).
-
While stirring, slowly add a solution of bromine (excess) in glacial acetic acid dropwise. Maintain the reaction temperature at approximately 50°C.
-
Continue the reaction until the red color of the bromine disappears and the solution turns milky white, indicating the consumption of the starting material.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by suction filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the purified this compound.
Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the pyridazinone scaffold is present in numerous compounds with a wide range of pharmacological activities. Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid have shown promise as anti-inflammatory agents.
Potential Biological Targets
Based on studies of closely related compounds, this compound could potentially exhibit inhibitory activity against the following targets:
| Potential Target | Biological Activity | Reference Compound Class | Reference |
| JNK2 | Anti-inflammatory | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide | [7] |
| Carbonic Anhydrase (CA) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |
| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | 4-(6-oxopyridazin-1-yl)benzenesulfonamides | [8] |
| Xanthine Oxidase (XO) | Gout Treatment | 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide | [9] |
Potential Signaling Pathway Involvement
A significant finding for a related series of compounds is the inhibition of the JNK2-NF-κB/MAPK pathway, which is crucial in mediating inflammatory responses.[7] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Analytical Methods and Characterization
While specific analytical data for this compound is not publicly available, standard techniques can be used for its characterization. Some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[10]
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics based on the functional groups present in the molecule.
| Technique | Functional Group | Expected Absorption/Chemical Shift | Reference |
| FT-IR | O-H (Carboxylic Acid) | Broad, 2500-3300 cm⁻¹ | [11] |
| C=O (Carboxylic Acid) | 1710-1760 cm⁻¹ | [11] | |
| C=O (Pyridazinone) | ~1650-1680 cm⁻¹ | [12][13] | |
| C=N | ~1600 cm⁻¹ | [12] | |
| ¹H NMR | -COOH | Singlet, ~12 ppm | [14] |
| Aromatic C-H | 7.0-9.0 ppm | [12][13] | |
| ¹³C NMR | C=O (Carboxylic Acid) | 165-185 ppm | [14] |
| C=O (Pyridazinone) | ~160 ppm | [12] | |
| Aromatic C | 120-150 ppm | [12] |
Proposed Analytical Workflow
A general workflow for the analysis and characterization of this compound is presented below.
General HPLC Method for Carboxylic Acids
A High-Performance Liquid Chromatography (HPLC) method can be developed for the purity assessment and quantification of this compound. A general protocol for the analysis of polar, ionizable compounds like this would involve a mixed-mode reversed-phase/cation-exchange column.
Experimental Protocol:
-
Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100).
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The retention time can be adjusted by varying the ACN concentration and the buffer pH and concentration.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase or a mixture of water and ACN.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully elucidate its synthesis, biological activity, and analytical properties.
References
- 1. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate - Amerigo Scientific [amerigoscientific.com]
- 2. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Page loading... [wap.guidechem.com]
- 6. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 7. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 306934-80-5|this compound|BLD Pharm [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Tautomerism in 6-Hydroxypyridazine-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the tautomeric properties of 6-hydroxypyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the tautomeric equilibrium of this molecule is crucial as it can significantly influence its physicochemical properties, biological activity, and interaction with molecular targets.
Introduction to Tautomerism in Pyridazinones
Pyridazinone derivatives, including 6-hydroxypyridazine-3-carboxylic acid, are known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond, leading to the existence of two or more interconvertible isomers. For 6-hydroxypyridazine-3-carboxylic acid, the primary tautomeric equilibrium is between the 6-hydroxy (enol-like) form and the 6-oxo (keto-like) form.
The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. In many pyridazin-3(2H)-one systems, the equilibrium predominantly favors the more stable oxo form.[1][2] The carboxylic acid group at the 3-position of the pyridazine ring can further influence this equilibrium through its electronic and potential hydrogen-bonding interactions.
Tautomeric Forms of 6-Hydroxypyridazine-3-carboxylic Acid
The principal tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid are the hydroxy-pyridazine and the pyridazin-one forms. Additionally, the carboxylic acid group can exist in its protonated or deprotonated state, and the pyridazine ring can be protonated, leading to a more complex set of possible species in solution.
Caption: Tautomeric equilibrium of 6-hydroxypyridazine-3-carboxylic acid.
Computational Analysis of Tautomerism
Due to the limited direct experimental data on the tautomerism of 6-hydroxypyridazine-3-carboxylic acid, computational methods provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.
A theoretical study on the parent molecule, pyridazin-3(2H)-one, at the B3LYP/6-311++G** level of theory, provides a basis for understanding the tautomerization of its derivatives.[3] The study investigated two mechanisms for the interconversion between the pyridazin-3(2H)-one (keto) and pyridazin-3-ol (enol) forms: a direct hydrogen transfer and a dimer-assisted double hydrogen transfer.[3]
The direct transfer was found to have a high activation energy, while the dimer-assisted mechanism had a significantly lower energy barrier, suggesting its prevalence in condensed phases.[3] The presence of solvents, particularly protic polar solvents, was shown to reduce the activation energy for the direct transfer.[3]
Table 1: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one
| Mechanism | Activation Energy (kcal/mol) |
| Direct Hydrogen Transfer | 42.64[3] |
| Dimer-Assisted Double Hydrogen Transfer | 14.66[3] |
Data from a theoretical study on pyridazin-3(2H)-one, which serves as a model for 6-hydroxypyridazine-3-carboxylic acid.
Spectroscopic Characterization of Tautomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the experimental investigation of tautomeric equilibria.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. In cases of slow exchange between tautomers on the NMR timescale, distinct sets of signals will be observed for each species. For fast exchange, averaged signals are observed, and the equilibrium position can be inferred from the chemical shift values.[4]
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra. Studies on 6-(2-pyrrolyl)pyridazin-3-one show a strong correlation between the electronic spectrum of the free base and its fixed oxo-form, indicating that the oxo-form is the predominant tautomer.[6] A similar predominance of the oxo-form is expected for 6-hydroxypyridazine-3-carboxylic acid.
Table 2: Representative UV-Vis Absorption Maxima for Related Pyridazinone Derivatives
| Compound | Solvent | λmax (nm) |
| 6-(2-pyrrolyl)pyridazin-3-one | Ethanol | 275, 290[6] |
| 2-Ethyl-6-(2-pyrrolyl)pyridazin-3-one (Fixed oxo-form) | Ethanol | 275, 290[6] |
| 3-Ethoxy-6-(2-pyrrolyl)pyridazine (Fixed hydroxy-form) | Ethanol | 290[6] |
This data for a related compound suggests that the oxo-form is likely to be the major tautomer for 6-hydroxypyridazine-3-carboxylic acid as well.
Experimental and Computational Workflow
The investigation of tautomerism in a molecule like 6-hydroxypyridazine-3-carboxylic acid typically follows a combined experimental and computational approach.
Caption: Workflow for the investigation of tautomerism.
Experimental Protocols
NMR Spectroscopic Analysis
Objective: To identify and quantify the tautomeric forms of 6-hydroxypyridazine-3-carboxylic acid in solution.
Materials:
-
6-Hydroxypyridazine-3-carboxylic acid
-
Deuterated solvents (e.g., DMSO-d6, CD3OD, D2O)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare solutions of 6-hydroxypyridazine-3-carboxylic acid in the chosen deuterated solvents at a concentration of approximately 5-10 mg/mL.
-
Acquire 1H, 13C, and optionally 15N NMR spectra at a constant temperature (e.g., 298 K).
-
For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
If signals are broad or coalesced, variable temperature NMR experiments can be performed to attempt to resolve the individual tautomers or to study the dynamics of the equilibrium.
UV-Vis Spectroscopic Analysis
Objective: To observe the electronic transitions of the different tautomers and to estimate the equilibrium position.
Materials:
-
6-Hydroxypyridazine-3-carboxylic acid
-
Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 6-hydroxypyridazine-3-carboxylic acid in a suitable solvent.
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Repeat the measurements in different solvents to assess the effect of solvent polarity on the tautomeric equilibrium.
-
Derivative spectroscopy can be employed to resolve overlapping absorption bands of the different tautomers.[7]
Conclusion
The tautomerism of 6-hydroxypyridazine-3-carboxylic acid is a critical aspect of its chemical behavior. Based on studies of related pyridazinone systems, it is predicted that the 6-oxo tautomer is the predominant form in solution. However, the exact position of the equilibrium will be influenced by the solvent and other environmental factors. A combined approach of high-level computational modeling and detailed spectroscopic analysis is essential for a complete understanding of the tautomeric landscape of this important heterocyclic compound. This knowledge is vital for its application in drug design and development, as the different tautomers may exhibit distinct biological activities and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 6-Hydroxy-3-pyridazinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Hydroxy-3-pyridazinecarboxylic acid, and its tautomeric form 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 37972-69-3), represents a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The pyridazine and pyridazinone scaffolds are known to exhibit a wide range of biological activities, including but not limited to, analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and further development.
This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for 6-hydroxy-3-pyridazinecarboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogues and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.
Tautomerism of 6-Hydroxy-3-pyridazinecarboxylic Acid
6-Hydroxy-3-pyridazinecarboxylic acid exists in a tautomeric equilibrium with its more stable keto form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This equilibrium is a key feature of its chemical behavior and is reflected in its spectroscopic properties.
Caption: Tautomeric equilibrium of 6-Hydroxy-3-pyridazinecarboxylic acid.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | Carboxylic acid proton (-COOH) |
| ~12.0 - 13.0 | br s | 1H | N-H proton of pyridazinone |
| ~7.8 - 8.0 | d | 1H | H-4 of pyridazine ring |
| ~7.0 - 7.2 | d | 1H | H-5 of pyridazine ring |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | Carboxylic acid carbon (-COOH) |
| ~160.0 | Carbonyl carbon of pyridazinone (C-6) |
| ~140.0 | C-3 of pyridazine ring |
| ~135.0 | C-4 of pyridazine ring |
| ~120.0 | C-5 of pyridazine ring |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Medium | N-H stretch (pyridazinone) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1660 | Strong | C=O stretch (pyridazinone amide) |
| ~1600 | Medium | C=C and C=N stretches (aromatic ring) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 140.02 | [M]⁺ (Molecular Ion) |
| 123.02 | [M-OH]⁺ |
| 95.03 | [M-COOH]⁺ |
| 141.03 | [M+H]⁺ (in ESI+) |
| 139.01 | [M-H]⁻ (in ESI-) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical, as labile protons (e.g., -OH, -NH) may exchange with deuterium.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty accessory before running the sample.
-
Average multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL for analysis.
-
-
High-Resolution Mass Spectrometry (HRMS) Acquisition:
-
Utilize an electrospray ionization (ESI) source for soft ionization, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[6]
-
Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.[1][3]
-
The accurate mass can be used to confirm the elemental composition of the molecule.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like 6-hydroxy-3-pyridazinecarboxylic acid.
Caption: General workflow for spectroscopic characterization.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and established principles. Actual experimental data may vary. It is highly recommended to acquire experimental data for unambiguous compound identification and characterization.
References
Solubility Profile of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate in various solvents. A comprehensive search of publicly available scientific literature and chemical databases revealed no specific quantitative solubility data for this particular compound. Material safety data sheets from major chemical suppliers also indicate that the solubility has not been determined.[1]
In light of this data gap, this document provides a detailed analysis of the solubility of a structurally related pyridazinone derivative, 6-phenylpyridazin-3(2H)-one, to offer valuable insights and a methodological framework for researchers. The experimental protocols for determining the solubility of this related compound are presented, which are directly applicable to the investigation of this compound. Furthermore, a generalized experimental workflow for solubility determination is visualized.
Solubility Data for a Structurally Related Analog: 6-Phenylpyridazin-3(2H)-one
While specific data for this compound is unavailable, extensive research has been conducted on the solubility of 6-phenylpyridazin-3(2H)-one in a variety of pharmaceutical solvents at different temperatures.[2][3][4] These findings, summarized below, can serve as a valuable reference point for formulation development and further research.
The solubility of 6-phenylpyridazin-3(2H)-one was observed to increase with a rise in temperature across all tested solvents, indicating an endothermic dissolution process.[2][3][4] The mole fraction solubility at 318.2 K was highest in dimethyl sulfoxide (DMSO), followed by polyethylene glycol-400 (PEG-400) and Transcutol®.[2][3][4] The compound was found to be weakly soluble in water.[2][3]
Table 1: Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa) [2][3][4]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.81 x 10⁻⁵ | 0.93 x 10⁻⁵ | 1.07 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.55 x 10⁻³ | 3.98 x 10⁻³ | 4.41 x 10⁻³ | 4.86 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.81 x 10⁻³ | 6.53 x 10⁻³ | 7.18 x 10⁻³ | 7.84 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.03 x 10⁻² | 1.14 x 10⁻² | 1.25 x 10⁻² | 1.37 x 10⁻² | 1.44 x 10⁻² |
| 1-Butanol | 1.54 x 10⁻² | 1.71 x 10⁻² | 1.87 x 10⁻² | 2.02 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.61 x 10⁻² | 1.78 x 10⁻² | 1.95 x 10⁻² | 2.10 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 0.92 x 10⁻² | 1.02 x 10⁻² | 1.11 x 10⁻² | 1.20 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.10 x 10⁻² | 1.22 x 10⁻² | 1.34 x 10⁻² | 1.45 x 10⁻² | 1.50 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 3.58 x 10⁻¹ | 3.74 x 10⁻¹ | 3.89 x 10⁻¹ | 4.03 x 10⁻¹ | 4.12 x 10⁻¹ |
| Ethyl Acetate (EA) | 6.84 x 10⁻² | 7.21 x 10⁻² | 7.55 x 10⁻² | 7.89 x 10⁻² | 8.10 x 10⁻² |
| Transcutol® | 3.01 x 10⁻¹ | 3.14 x 10⁻¹ | 3.26 x 10⁻¹ | 3.38 x 10⁻¹ | 3.46 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 4.41 x 10⁻¹ | 4.50 x 10⁻¹ | 4.58 x 10⁻¹ | 4.67 x 10⁻¹ | 4.73 x 10⁻¹ |
Experimental Protocols
The following is a detailed methodology for the determination of solubility, based on the protocol used for 6-phenylpyridazin-3(2H)-one. This protocol can be adapted for the study of this compound.
Isothermal Shake-Flask Method
This widely accepted method is used to determine equilibrium solubility.
-
Apparatus :
-
Jacketed glass vials or flasks.
-
A temperature-controlled water bath with a shaker.
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
-
Procedure :
-
An excess amount of the solute (e.g., this compound) is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in a thermostatically controlled shaking water bath maintained at the desired temperature.
-
The samples are agitated for a sufficient time to reach equilibrium (e.g., 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.
-
After reaching equilibrium, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow for the sedimentation of the undissolved solid.
-
An aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
The withdrawn sample is immediately filtered through a suitable syringe filter to remove any undissolved particles.
-
The filtrate is then diluted with an appropriate solvent.
-
The concentration of the solute in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is calculated from the measured concentration and the dilution factor.
-
The solid phase at the bottom of the vial can be recovered and analyzed using techniques like DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[2][3]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion and Recommendations
There is a clear absence of publicly available solubility data for this compound. Researchers are encouraged to perform experimental solubility studies to fill this knowledge gap. The provided experimental protocol for the isothermal shake-flask method offers a robust starting point for such investigations. The solubility data of the structurally similar compound, 6-phenylpyridazin-3(2H)-one, suggests that solvents like DMSO and PEG-400 could be effective solubilizing agents, while aqueous solubility is likely to be low. These insights can guide initial solvent screening and formulation development efforts for this compound.
References
Discovery and Isolation of Novel Pyridazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of pyridazinone have demonstrated significant potential in the development of therapeutic agents for a variety of diseases, including cardiovascular conditions, cancer, neurodegenerative disorders, and inflammatory diseases.[2][5][6][7] This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel pyridazinone compounds, tailored for professionals in the field of drug development.
Synthetic Strategies and Isolation of Pyridazinone Derivatives
The synthesis of the pyridazinone core typically involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[8][9][10] This versatile approach allows for the introduction of a wide range of substituents on both the pyridazinone ring and the hydrazine moiety, enabling the exploration of structure-activity relationships (SAR).
A general workflow for the synthesis and isolation of pyridazinone compounds is depicted below. The initial step often involves a Friedel-Crafts acylation to produce a β-aroylpropionic acid, which is then cyclized with hydrazine hydrate or a substituted hydrazine.[10] Subsequent modifications can be made to the core structure to generate a library of novel derivatives.[9][11][12]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. scispace.com [scispace.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of the Molecular Structure of 6-Hydroxy-3-pyridazinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 6-Hydroxy-3-pyridazinecarboxylic acid. This compound, a key heterocyclic scaffold in medicinal chemistry, can exist in different tautomeric forms, influencing its biological activity and physicochemical properties. This document outlines a computational approach, based on Density Functional Theory (DFT), to investigate these tautomers, predict their relative stabilities, and characterize their geometric and electronic features.
Introduction: Tautomerism and a Computational Approach
6-Hydroxy-3-pyridazinecarboxylic acid can exist in at least two predominant tautomeric forms: the enol-like 'hydroxy' form (Tautomer A) and the keto-like 'oxo' or 'pyridazone' form (Tautomer B). The equilibrium between these forms is crucial for understanding the molecule's reactivity, intermolecular interactions, and ultimately its function in biological systems.
Due to the dynamic nature of this equilibrium, experimental characterization of the individual tautomers can be challenging. Computational chemistry, particularly DFT, offers a powerful tool to model these structures and predict their properties with high accuracy. This guide details a proposed computational workflow for such an investigation.
Computational Methodology
The theoretical calculations outlined herein are based on established methods for similar heterocyclic systems, as reported in the scientific literature.
Software and Theoretical Level
All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The primary theoretical method employed is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[1][2] To ensure accurate results, a Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Geometry Optimization and Frequency Calculations
The first step in the computational workflow is the geometry optimization of each tautomer. This process identifies the lowest energy conformation (the most stable 3D structure) for each tautomer. Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes:
-
Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure represents a stable energy minimum.
-
Thermodynamic properties: The calculated frequencies are used to determine thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
The relative stability of the tautomers can then be determined by comparing their Gibbs free energies.
Calculation of Molecular Properties
Once the optimized geometries are obtained, a range of molecular properties can be calculated to further characterize the electronic structure of each tautomer. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule.
Predicted Molecular Structures and Properties
The following tables summarize the expected quantitative data from the proposed DFT calculations for the two primary tautomers of 6-Hydroxy-3-pyridazinecarboxylic acid.
Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)
| Parameter | Tautomer A (Hydroxy) | Tautomer B (Oxo) | Experimental (in Ni Complex)¹ |
| Bond Lengths (Å) | |||
| N1-N2 | Predicted Value | Predicted Value | Value |
| N2-C3 | Predicted Value | Predicted Value | Value |
| C3-C4 | Predicted Value | Predicted Value | Value |
| C4-C5 | Predicted Value | Predicted Value | Value |
| C5-C6 | Predicted Value | Predicted Value | Value |
| C6-N1 | Predicted Value | Predicted Value | Value |
| C6-O1 | Predicted Value | Predicted Value | Value |
| C3-C7 | Predicted Value | Predicted Value | Value |
| C7-O2 | Predicted Value | Predicted Value | Value |
| C7-O3 | Predicted Value | Predicted Value | Value |
| **Bond Angles (°) ** | |||
| N1-N2-C3 | Predicted Value | Predicted Value | Value |
| N2-C3-C4 | Predicted Value | Predicted Value | Value |
| C3-C4-C5 | Predicted Value | Predicted Value | Value |
| C4-C5-C6 | Predicted Value | Predicted Value | Value |
| C5-C6-N1 | Predicted Value | Predicted Value | Value |
| C6-N1-N2 | Predicted Value | Predicted Value | Value |
| N2-C3-C7 | Predicted Value | Predicted Value | Value |
| O2-C7-O3 | Predicted Value | Predicted Value | Value |
¹Note: Experimental data for the nickel(II) complex of 6-hydroxy-3-pyridazinecarboxylate is provided for contextual comparison. Bond lengths and angles in the isolated molecule may differ due to the absence of coordination to the metal ion.
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Tautomer A (Hydroxy) | Tautomer B (Oxo) |
| Thermodynamic Properties | ||
| Relative Energy (kcal/mol) | 0.00 (by definition) | Predicted Value |
| Relative Enthalpy (kcal/mol) | 0.00 (by definition) | Predicted Value |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 (by definition) | Predicted Value |
| Electronic Properties | ||
| HOMO Energy (eV) | Predicted Value | Predicted Value |
| LUMO Energy (eV) | Predicted Value | Predicted Value |
| HOMO-LUMO Gap (eV) | Predicted Value | Predicted Value |
| Dipole Moment (Debye) | Predicted Value | Predicted Value |
Visualizations
The following diagrams illustrate the concepts and workflows described in this guide.
Caption: Tautomeric equilibrium of 6-Hydroxy-3-pyridazinecarboxylic acid.
Caption: Computational workflow for the theoretical study.
Conclusion and Future Directions
The computational approach detailed in this guide provides a robust framework for the theoretical investigation of 6-Hydroxy-3-pyridazinecarboxylic acid. By employing Density Functional Theory, it is possible to obtain valuable insights into the geometric and electronic structures of its tautomers, as well as their relative stabilities. These theoretical predictions are essential for understanding the molecule's behavior at a molecular level and can guide further experimental work, including spectroscopic analysis and biological assays. Future studies could expand on this work by investigating the impact of solvent effects on tautomeric equilibrium and by modeling the interaction of this molecule with biological targets, thereby aiding in the rational design of new therapeutic agents.
References
The Chemical Reactivity of 6-Hydroxy-3-pyridazinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the pyridazinone ring in 6-Hydroxy-3-pyridazinecarboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document explores the molecule's susceptibility to various chemical transformations, including substitution reactions, derivatization of its functional groups, and cycloaddition reactions. The information presented herein is intended to support researchers and scientists in the design and execution of synthetic strategies for the development of novel therapeutic agents.
Introduction to the Pyridazinone Core
The 6-Hydroxy-3-pyridazinecarboxylic acid molecule belongs to the pyridazinone family, a class of nitrogen-containing heterocycles that are prominent in a multitude of biologically active compounds. The pyridazinone ring can exist in tautomeric forms, primarily the 6-oxo-1,6-dihydropyridazine form and the 6-hydroxypyridazine form. This tautomerism, along with the presence of the electron-withdrawing carboxylic acid group, significantly influences the reactivity of the ring system. The adjacent nitrogen atoms in the pyridazine ring create a region of high electron density, yet the overall ring system is considered electron-deficient, impacting its behavior in aromatic substitution reactions.
Reactivity of the Pyridazinone Ring
Electrophilic Aromatic Substitution
The pyridazinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the carbonyl group in its oxo tautomer. Direct electrophilic attack on the carbon atoms of the ring is challenging and often requires harsh reaction conditions. When such reactions do occur, the substitution pattern is influenced by the existing substituents.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a more common and synthetically useful reaction for functionalizing the pyridazinone ring. The electron-deficient nature of the ring facilitates attack by nucleophiles, particularly at positions activated by good leaving groups. While 6-Hydroxy-3-pyridazinecarboxylic acid itself possesses a hydroxyl group, its chloro-analogue, 6-chloropyridazine-3-carboxylic acid, serves as a versatile precursor for introducing a variety of nucleophiles.
Table 1: Nucleophilic Substitution Reactions on 6-Chloropyridazine-3-carboxylic acid
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | 6-Methoxy-3-pyridazinecarboxylic acid | Methanol, reflux | Not specified | [1] |
| Ammonia | 6-Amino-3-pyridazinecarboxylic acid | Not specified | Not specified | [2] |
| Alkylamines | 6-Alkylamino-3-pyridazinecarboxylic acid derivatives | Not specified | Not specified | [2] |
Experimental Protocol: Synthesis of 6-Methoxy-3-pyridazinecarboxylic acid from 6-Chloropyridazine-3-carboxylic acid [1]
-
To a suitable solvent, add sodium methoxide and 6-chloropyridazine-3-carboxylic acid with stirring.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete, remove the excess solvent under reduced pressure.
-
Add ice water to the residue.
-
Adjust the pH of the solution with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Filter the solid and recrystallize from water to obtain 6-methoxy-3-pyridazinecarboxylic acid.
Note: This protocol is generalized from a patent and specific quantities and reaction times may need optimization.
Caption: Generalized workflow for nucleophilic aromatic substitution on the pyridazinone ring.
N-Alkylation and N-Acylation
The nitrogen atoms of the pyridazinone ring are susceptible to alkylation and acylation reactions. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Steric hindrance and the electronic environment of the nitrogen atoms play a crucial role in determining the site of substitution.[3]
Table 2: Conditions Influencing N-Alkylation of Pyridazinones
| Factor | Influence on Regioselectivity |
| Base | Stronger bases may favor O-alkylation. |
| Solvent | Polar aprotic solvents often favor N-alkylation. |
| Alkylating Agent | Harder alkylating agents may favor O-alkylation. |
| Temperature | Can influence the kinetic vs. thermodynamic product distribution. |
Note: This table provides general trends observed for pyridazinone systems.
Reactivity of the Carboxylic Acid Group
The carboxylic acid at the 3-position is a key functional handle for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives are often synthesized to modulate the physicochemical properties and biological activity of the parent molecule.
Esterification
Esterification of 6-Hydroxy-3-pyridazinecarboxylic acid can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4] Alternatively, coupling agents can be employed for milder reaction conditions.
Experimental Protocol: General Fischer Esterification [4]
-
Dissolve 6-Hydroxy-3-pyridazinecarboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, neutralize the acid catalyst and remove the excess alcohol.
-
Purify the resulting ester by extraction and chromatography or recrystallization.
Caption: Experimental workflow for the Fischer esterification of 6-Hydroxy-3-pyridazinecarboxylic acid.
Amidation
Amide derivatives can be prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., EDC, DCC) often used in conjunction with additives like HOBt or DMAP to facilitate the coupling and minimize side reactions.[5]
Table 3: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Typical Solvent |
| EDC (EDCI) | HOBt, DMAP | DMF, DCM |
| DCC | DMAP | DCM |
| HATU | DIPEA | DMF |
Experimental Protocol: General Amidation using EDC/HOBt [5]
-
Dissolve 6-Hydroxy-3-pyridazinecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add 1-hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture at room temperature for a short period to allow for the formation of the active ester.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the resulting amide by chromatography or recrystallization.
Cycloaddition Reactions
The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions provide powerful methods for the construction of more complex fused heterocyclic systems. Both [4+2] (Diels-Alder) and [3+2] cycloadditions have been reported for pyridazinone derivatives, leading to a diverse range of molecular architectures.
Conclusion
6-Hydroxy-3-pyridazinecarboxylic acid possesses a rich and varied chemical reactivity profile. While the pyridazinone ring itself is generally resistant to electrophilic attack, it is amenable to nucleophilic substitution, particularly when a suitable leaving group is present at the 6-position. The nitrogen atoms provide sites for alkylation and acylation, and the carboxylic acid functionality is a versatile handle for the synthesis of ester and amide libraries. Furthermore, the potential for cycloaddition reactions opens avenues for the construction of novel polycyclic systems. A thorough understanding of these reactive pathways is crucial for the effective utilization of this scaffold in the development of new chemical entities with therapeutic potential.
References
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyridazinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth exploration into the synthesis, biological activities, and therapeutic potential of pyridazinecarboxylic acid derivatives, offering a comprehensive resource for researchers and scientists in drug development.
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyridazinecarboxylic acids and their congeners, have garnered significant attention due to their wide array of biological activities. This technical guide provides a deep dive into the chemical space of these compounds, summarizing key synthetic strategies, experimental protocols for biological evaluation, and insights into their mechanisms of action and structure-activity relationships (SAR).
Synthetic Strategies for Pyridazinecarboxylic Acid Derivatives
The synthesis of the pyridazine core and its carboxylic acid derivatives can be achieved through various well-established and innovative methodologies. The choice of synthetic route often depends on the desired substitution pattern and the starting materials' availability.
A common and versatile method for constructing the pyridazinone ring, a frequent precursor to pyridazinecarboxylic acids, involves the condensation of γ-ketoacids or their esters with hydrazine hydrate. Subsequent functionalization, such as chlorination followed by nucleophilic substitution or cross-coupling reactions, allows for the introduction of diverse substituents.
Key Synthetic Reactions:
-
Cyclocondensation: The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental approach to forming the pyridazine ring.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is instrumental in creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the pyridazine scaffold. This is particularly useful for exploring the chemical space around the core structure.
-
Oxidation: The conversion of a methyl group on the pyridazine ring to a carboxylic acid is a direct method to synthesize pyridazinecarboxylic acids.
A generalized workflow for the synthesis and diversification of pyridazine derivatives is illustrated below.
Methodological & Application
Application Notes and Protocols: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyridazinone core is a recognized privileged scaffold, appearing in a variety of biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, focusing on its application in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 306934-80-5 | [3] |
| Molecular Formula | C₅H₄N₂O₃·H₂O | [3] |
| Molecular Weight | 158.11 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Synonyms | 6-oxo-1H-pyridazine-3-carboxylic acid hydrate, 6-Carboxy-3(2H)-pyridazinone | [3] |
Key Synthetic Applications
This compound offers two primary reactive sites for chemical modification: the carboxylic acid group and the pyridazinone ring nitrogen. These sites allow for a variety of chemical transformations to generate diverse libraries of compounds for biological screening.
Amide Bond Formation
The carboxylic acid moiety is readily converted to amides, a common functional group in many drug molecules. This reaction is typically achieved using standard coupling reagents.
General Experimental Protocol: Amide Coupling
A variety of coupling reagents can be employed for the amidation of 6-Hydroxy-3-pyridazinecarboxylic acid. The following is a general procedure that can be adapted based on the specific amine and coupling reagent used.
Materials:
-
This compound
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq) and the base (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling of a Related Pyridazinone:
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Various amines | EDC, DMAP, HOBt (cat.) | CH₃CN | 42 | 72-91 | [5] |
Esterification
The carboxylic acid can also be converted to esters, which can act as prodrugs or modulate the pharmacokinetic properties of the final compound.
General Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated H₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ester.[6]
N-Alkylation/Arylation of the Pyridazinone Ring
The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce further diversity.
Experimental Protocol: N-Benzylation of a Related Pyridazinone Ester
This protocol describes the N-benzylation of the methyl ester of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which can be followed by ester hydrolysis to obtain the N-benzylated carboxylic acid.
Materials:
-
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq) in DMF, add benzyl bromide (1.1 eq) and K₂CO₃ (3.0 eq).
-
Stir the reaction at room temperature.
-
Follow the reaction progress by TLC.
-
Upon completion, the resulting N-benzylated ester can be isolated and subsequently hydrolyzed using standard procedures (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.[7]
Application in Drug Discovery
Derivatives of 6-Hydroxy-3-pyridazinecarboxylic acid have shown promise as modulators of important biological targets.
HIF Prolyl Hydroxylase (PHD) Inhibitors for Anemia
Signaling Pathway:
Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), which stimulates red blood cell production.[8] Pyridazinone-containing compounds can act as competitive inhibitors of PHDs, mimicking the hypoxic state and leading to increased EPO production.[9][10]
Caption: HIF signaling pathway and the mechanism of action of pyridazinone-based PHD inhibitors.
CRTH2 Antagonists for Allergic Inflammation
Signaling Pathway:
Prostaglandin D2 (PGD2), released from mast cells, binds to the CRTH2 receptor on Th2 cells, eosinophils, and basophils. This interaction triggers a signaling cascade that leads to chemotaxis, cytokine release (e.g., IL-4, IL-5, IL-13), and eosinophil degranulation, all of which contribute to the inflammatory response in allergic diseases like asthma.[11][12] Carboxylic acid-containing compounds, including derivatives of 6-Hydroxy-3-pyridazinecarboxylic acid, can act as antagonists, blocking the binding of PGD2 to CRTH2 and thereby mitigating the downstream inflammatory effects.[13]
Caption: CRTH2 signaling pathway and the mechanism of action of pyridazinone-based antagonists.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward derivatization at both the carboxylic acid and the pyridazinone nitrogen allows for the creation of diverse chemical libraries. The demonstrated utility of the pyridazinone scaffold in targeting key proteins in disease pathways, such as PHDs and CRTH2, underscores the importance of this building block in modern drug discovery efforts. The provided protocols and data serve as a guide for researchers to explore the full potential of this promising synthetic intermediate.
References
- 1. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture | MDPI [mdpi.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Oxo-1,6-dihydro-pyridazine-3-carboxylicacid | 37972-69-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 8. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials | Department of Biology [biology.ox.ac.uk]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate quantification of this polar, acidic molecule is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantitative analysis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in both bulk substance and biological matrices using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
The inherent polarity and acidic nature of the analyte present challenges for retention and peak shape in traditional reversed-phase chromatography. The described method overcomes these challenges by employing a polar-modified stationary phase and an acidic mobile phase to ensure reproducible and accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
6-oxo-1,6-dihydropyridazine-3-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
Human plasma (for biological matrix analysis)
-
Trichloroacetic acid (TCA)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent Polaris C18-A, 4.6 x 150 mm, 3 µm or equivalent polar-embedded column.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 1 min, re-equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation Protocol (Human Plasma)
For the quantification of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in a biological matrix such as human plasma, a protein precipitation step is employed to remove interfering macromolecules.[2][3]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% A, 5% B).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intra-day (n=6) | < 2.0% |
| - Inter-day (n=6) | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Retention Time (min) | Approximately 4.5 min |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
References
The Pivotal Role of 6-Hydroxy-3-pyridazinecarboxylic Acid in Medicinal Chemistry: A Scaffold for Innovation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxy-3-pyridazinecarboxylic acid, a key heterocyclic compound, has emerged as a significant scaffold in the field of medicinal chemistry. Its pyridazinone core is recognized as a "privileged structure," indicating its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. This document provides an overview of its applications, synthesis, and protocols for its evaluation, highlighting its potential in the development of novel therapeutics. The pyridazinone ring system is a versatile template for modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity.[1]
Medicinal Chemistry Applications
The pyridazine and pyridazinone scaffolds are invaluable in drug discovery due to their diverse biological activities.[2] Derivatives of these core structures have been investigated for a multitude of therapeutic areas:
-
Antimicrobial Agents: The pyridazinone nucleus is a constituent of compounds showing promising antibacterial and antifungal properties.[3] Ruthenium complexes incorporating pyridazine-3-carboxylic acid have demonstrated notable anti-biofilm activity, suggesting a potential strategy to combat resistant bacterial infections.[4]
-
Anti-inflammatory and Analgesic Effects: Numerous pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some showing efficacy comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects.[3][5]
-
Anticancer Activity: The pyridazinone scaffold has been a focus in oncology research, with derivatives exhibiting activity against various cancer cell lines.[3] For instance, substituted 6-phenyl-3(2H)-pyridazinone derivatives have been identified as novel c-Met kinase inhibitors, a key target in cancer therapy.[6]
-
Cardiovascular Applications: The versatility of the pyridazine core extends to cardiovascular diseases, with derivatives showing antihypertensive and antithrombotic activities.[2][3]
-
Enzyme Inhibition: Derivatives of 6-alkylaminopyridazine-3-carboxylic acid have been shown to act as inhibitors of dopamine β-hydroxylase, indicating their potential in neurological and cardiovascular disorders.[7]
Synthesis and Methodologies
The synthesis of 6-Hydroxy-3-pyridazinecarboxylic acid and its derivatives is a critical aspect of their development as therapeutic agents. While specific protocols for the parent compound are proprietary, the synthesis of related analogs provides a foundational understanding of the required chemical transformations.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridazinone-based compounds.
Caption: Generalized workflow for the synthesis and biological evaluation of pyridazinone derivatives.
Experimental Protocol: Synthesis of 6-methoxypyridazine-3-carboxylic acid
This protocol is adapted from the synthesis of a closely related derivative and serves as an illustrative example.[8][9]
Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid
-
In a fume hood, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid in a flask submerged in an ice bath to maintain a low temperature.
-
While stirring, slowly add an oxidizing agent such as potassium permanganate or potassium dichromate in portions.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50-80°C) for a specified duration (e.g., 2 hours).
-
Cool the reaction mixture and carefully dilute it with ice water.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Recrystallize the resulting residue from a suitable solvent (e.g., methanol) to obtain pure 6-chloropyridazine-3-carboxylic acid.
Step 2: Methoxylation to 6-methoxypyridazine-3-carboxylic acid
-
To a solution of sodium methoxide in anhydrous methanol, add the 6-chloropyridazine-3-carboxylic acid obtained from the previous step.
-
Heat the reaction mixture to reflux and maintain for a set period.
-
After the reaction is complete, remove the excess solvent under reduced pressure.
-
Dissolve the residue in ice water and adjust the pH to the acidic range using concentrated hydrochloric acid to precipitate the product.
-
Allow the mixture to stand, then collect the precipitate by filtration.
-
Recrystallize the filter cake from water to yield the final product, 6-methoxypyridazine-3-carboxylic acid.
Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of 6-Hydroxy-3-pyridazinecarboxylic acid derivatives.
Protocol: In Vitro Dopamine β-Hydroxylase Inhibition Assay
This protocol is based on the evaluation of 6-alkylaminopyridazine-3-carboxylic acid derivatives.[7]
-
Preparation of Reagents: Prepare buffer solutions, the enzyme (dopamine β-hydroxylase), substrate (e.g., tyramine), and cofactors (e.g., ascorbic acid, catalase). Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a microplate, add the buffer, enzyme, cofactors, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Quantify the product formed using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Protocol: Anti-Biofilm Activity Assay
This protocol is based on the evaluation of ruthenium complexes of pyridazine-3-carboxylic acid.[4]
-
Bacterial Culture: Grow a culture of the target bacterium (e.g., Pseudomonas aeruginosa) in a suitable broth medium to a specific optical density.
-
Biofilm Formation:
-
In a microplate, add the bacterial culture and varying concentrations of the test compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.
-
Stain the remaining adherent biofilm with a dye such as crystal violet.
-
After a further washing step, solubilize the bound dye (e.g., with ethanol or acetic acid).
-
Measure the absorbance of the solubilized dye using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration of the test compound relative to the positive control.
-
Determine the MBIC (Minimum Biofilm Inhibitory Concentration), the lowest concentration that shows a significant reduction in biofilm formation.
-
Structure-Activity Relationships and Signaling Pathways
The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of 6-Hydroxy-3-pyridazinecarboxylic acid derivatives. Modifications at various positions of the pyridazinone ring can significantly impact biological activity.
Caption: Structure-Activity Relationship (SAR) considerations for the pyridazinone scaffold.
For instance, in the case of c-Met kinase inhibitors, the substitution at the 6-position of the pyridazinone ring with different phenyl groups was critical for achieving high potency.[6] Similarly, for dopamine β-hydroxylase inhibitors, the nature of the alkylamino group at the 6-position significantly influenced the inhibitory activity.[7]
The diverse pharmacological effects of pyridazinone derivatives suggest their interaction with multiple signaling pathways. For example, as c-Met kinase inhibitors, they would modulate pathways involved in cell proliferation, survival, and metastasis, which are often dysregulated in cancer.
Quantitative Data Summary
While specific quantitative data for 6-Hydroxy-3-pyridazinecarboxylic acid is not extensively available in the public domain, the following table summarizes representative data for some of its derivatives to illustrate their potential.
| Compound Class | Target/Activity | Representative Data | Reference |
| 6-alkylaminopyridazine-3-carboxylic acid derivatives | Dopamine β-hydroxylase inhibition | 6-benzylaminopyridazine-3-carboxylic acid showed potent activity comparable to the reference compound, fusaric acid. | [7] |
| Substituted 6-phenyl-3(2H)-pyridazinone derivatives | c-Met kinase inhibition | Several derivatives exhibited IC50 values in the nanomolar range. | [6] |
| Ruthenium complexes with pyridazine-3-carboxylic acid | Anti-biofilm activity (P. aeruginosa) | The complexes showed superior anti-biofilm activity compared to the free ligand. | [4] |
6-Hydroxy-3-pyridazinecarboxylic acid represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new drugs targeting a range of diseases. The synthetic accessibility of the pyridazinone core allows for extensive chemical modification, facilitating the optimization of pharmacological properties. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly continue to drive innovation in drug discovery.
References
- 1. 6-Oxohexahydropyridazine-3-carboxylic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. sarpublication.com [sarpublication.com]
- 6. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine beta-hydroxylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
protocol for derivatization of 6-Hydroxy-3-pyridazinecarboxylic acid
An essential precursor in the development of pharmaceuticals and functional materials, 6-Hydroxy-3-pyridazinecarboxylic acid possesses two reactive sites amenable to chemical modification: a carboxylic acid and a hydroxyl group. Derivatization of this molecule allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and biological activity, making it a versatile scaffold in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the primary derivatization strategies of 6-Hydroxy-3-pyridazinecarboxylic acid, including esterification and amidation of the carboxylic acid moiety, and etherification of the hydroxyl group.
Application Notes
The derivatization of 6-Hydroxy-3-pyridazinecarboxylic acid can be strategically approached by targeting its two primary functional groups.
1. Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 3-position is a key handle for modification. The most common derivatizations are esterification and amidation.
-
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and improve cell membrane permeability, which is often advantageous for drug candidates. Common methods include the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, and coupling-agent-mediated esterification (e.g., Steglich esterification using DCC/DMAP), which proceeds under milder conditions.[1][2][3]
-
Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, used to build complex molecules and explore structure-activity relationships (SAR).[4][5] This is typically achieved by activating the carboxylic acid with a coupling reagent (such as HATU, EDC, or DIC) followed by the addition of a primary or secondary amine.[4][5][6] The choice of coupling reagent and conditions is crucial to avoid side reactions and ensure high yields, especially when working with electron-deficient amines.[6]
2. Derivatization of the Hydroxyl Group: The 6-hydroxy group exists in tautomeric equilibrium with its pyridazinone form. This group can be alkylated to form ethers, a common strategy to block the hydrogen-bonding donor capability and fine-tune the molecule's electronic properties.
-
Etherification (O-Alkylation): A standard method for forming ethers is the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. Alternatively, derivatization can proceed from the analogous 6-chloro-pyridazinecarboxylic acid, where the chloro group is displaced by an alkoxide, such as sodium methoxide, to yield the corresponding ether.[7] The synthesis of the 6-chloro precursor is well-documented and typically involves the oxidation of 3-chloro-6-methylpyridazine.[7][8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the derivatization of 6-Hydroxy-3-pyridazinecarboxylic acid and its analogs. Yields are highly dependent on the specific substrate and reaction conditions.
| Derivatization Type | Product Example | Reagents | Typical Yield (%) | Melting Point (°C) | Reference |
| Esterification | Methyl 6-chloropyridazine-3-carboxylate | Thionyl Chloride, Methanol | ~85-95% | Not specified | [9] |
| tert-Butyl Ester | DCC, DMAP, t-BuOH | 65-75% | Not specified | [1][2] | |
| Amidation | N-benzyl amide | HATU, DIPEA, Benzylamine | 70-90% | Not specified | [5][6] |
| Etherification | 6-methoxy-pyridazine-3-carboxylic acid | Sodium methoxide, Methanol | 65-75% | 148-151 | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl 6-Hydroxy-3-pyridazinecarboxylate
This protocol describes the acid-catalyzed esterification of the carboxylic acid group.
Materials:
-
6-Hydroxy-3-pyridazinecarboxylic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend 6-Hydroxy-3-pyridazinecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[3]
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Amide Coupling for N-Substituted 6-Hydroxy-3-pyridazinecarboxamide
This protocol uses HATU as a coupling agent for the formation of an amide bond.
Materials:
-
6-Hydroxy-3-pyridazinecarboxylic acid
-
Primary or Secondary Amine (e.g., Benzylamine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, Anhydrous)
-
Water, Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 6-Hydroxy-3-pyridazinecarboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[5]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Alkylation for 6-Alkoxy-3-pyridazinecarboxylic Acid
This protocol describes the etherification of the hydroxyl group via its chloro-substituted precursor.
Part A: Synthesis of 6-Chloro-3-pyridazinecarboxylic acid [7][8]
-
In a flask equipped with a mechanical stirrer, add concentrated sulfuric acid.
-
Slowly add 3-chloro-6-methylpyridazine while cooling in an ice bath.
-
Add potassium dichromate portion-wise, ensuring the internal temperature does not exceed 60-65°C.
-
Maintain the reaction at 60°C for 3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 6-Chloro-3-pyridazinecarboxylic acid. A yield of approximately 69% can be expected.[8]
Part B: Synthesis of 6-Alkoxy-3-pyridazinecarboxylic acid [7]
-
Prepare a solution of sodium alkoxide by dissolving sodium metal (2.0 eq) in the corresponding anhydrous alcohol (e.g., methanol for the methoxy derivative).
-
Add 6-Chloro-3-pyridazinecarboxylic acid (1.0 eq) to the sodium alkoxide solution.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ice water and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize to obtain the pure 6-alkoxy-3-pyridazinecarboxylic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay Development Using Pyridazinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The pyridazinone scaffold is considered a "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective properties.[1][2][3] This wide range of activities stems from the ability of the pyridazinone core to interact with multiple biological targets, such as enzymes (e.g., kinases, phosphodiesterases) and receptors.[4][5] As a result, pyridazinone-based compounds are increasingly being explored as lead structures for the development of novel therapeutics.
These application notes provide an overview of the development of bioassays using pyridazinone-based compounds, with a focus on anticancer and enzyme inhibition assays. Detailed protocols for key experiments are provided to guide researchers in the evaluation of these promising molecules.
Key Signaling Pathway: VEGFR-2 Inhibition
Many pyridazinone-based compounds have been designed as anticancer agents that target vascular endothelial growth factor receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[5][6] These pathways promote endothelial cell proliferation, survival, and migration. Inhibition of VEGFR-2 by pyridazinone compounds can block these pro-angiogenic signals. Furthermore, some pyridazinone derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]
Caption: VEGFR-2 signaling pathway and points of inhibition by pyridazinone compounds.
Experimental Workflow for a Cell-Based Bioassay
The following diagram outlines a general workflow for screening pyridazinone-based compounds in a typical cell-based bioassay, such as a cell viability or cytotoxicity assay.
Caption: General workflow for a cell-based bioassay with pyridazinone compounds.
Key Experiments and Protocols
Anticancer Activity: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of pyridazinone-based compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7, PC3) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the pyridazinone compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).[6]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay
Objective: To evaluate the inhibitory activity of pyridazinone-based compounds against the VEGFR-2 kinase.
Methodology: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The level of phosphorylation can be quantified using various methods, such as ELISA-based assays or radiometric assays.
Protocol (Generic ELISA-based):
-
Plate Coating:
-
Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a synthetic peptide).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Kinase Reaction:
-
Prepare a reaction buffer containing ATP and MgCl2.
-
Add the pyridazinone compound at various concentrations to the wells.
-
Add the recombinant VEGFR-2 enzyme to the wells.
-
Initiate the reaction by adding the ATP/MgCl2 solution.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Wash the plate.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add a substrate for the enzyme on the secondary antibody (e.g., TMB for HRP).
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value.
-
Enzyme Inhibition Assay: Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory activity of pyridazinone-based compounds against the PDE4 enzyme.[6]
Methodology: This assay measures the inhibition of PDE4, which is responsible for the hydrolysis of cyclic AMP (cAMP).[7] A non-radioactive enzymatic assay can be used to measure the inhibition of PDE4B.[6]
Protocol:
-
Compound Preparation:
-
Prepare the test compounds at various concentrations. A reference inhibitor such as roflumilast should be included.[6]
-
-
Enzyme Reaction:
-
In a suitable assay plate, combine the PDE4B enzyme, the test compound or reference inhibitor, and the substrate (cAMP).[6]
-
Incubate the reaction mixture for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction.
-
Measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence-based or luminescence-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition.
-
For active compounds, perform a dose-response study to determine the IC50 value.[6]
-
Quantitative Data Summary
The following tables summarize the biological activity of selected pyridazinone-based compounds from the literature.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | GI50 (µM) | Reference |
| 5b | PC3 | MTT | 22.5 | [6] | |
| 5b | MDA-MB-231 | MTT | 28.2 | [6] | |
| 7m | Panc-1 | MTT | 12.54 | [6] | |
| 10l | - | - | 1.66 - 100 | [8] | |
| 17a | - | - | 1.66 - 100 | [8] | |
| 43 | Panc-1 | NCI | 2.9 | [4] | |
| 43 | Paca-2 | NCI | 2.2 | [4] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Table 2: Enzyme Inhibitory and Vasodilatory Activity of Pyridazinone Derivatives
| Compound | Target Enzyme/Activity | IC50 (µM) | EC50 (µM) | Reference |
| 9 | Vasodilatory action | 0.051 | [4] | |
| 10 | Vasodilator and antiplatelet | 35.3 | [4] | |
| 13 | Vasorelaxant activity | 0.199 | [4] | |
| 19 | Vasorelaxant activity | 0.250 | [4] | |
| 16 | Vasodilating activity | 0.339 | [4] | |
| 17 | Vasodilating activity | 1.225 | [4] | |
| 18 | Vasodilating activity | 1.204 | [4] | |
| 4ba | PDE4B | 0.251 | [7] | |
| TR16 | MAO-B | 0.17 | ||
| TR2 | MAO-B | 0.27 |
EC50: Half-maximal effective concentration.
Table 3: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 8g | Candida albicans | 16 | [3] |
| 10h | Staphylococcus aureus | 16 | [3] |
| IX(a-c) | S. aureus and MRSA | 0.5 - 128 | [3] |
MIC: Minimum Inhibitory Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Hydroxy-3-pyridazinecarboxylic Acid as a Key Intermediate for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-Hydroxy-3-pyridazinecarboxylic acid as a versatile intermediate in the synthesis of novel anti-inflammatory agents. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, with a particular focus on selective inhibition of COX-2.[1][2] This selectivity is a critical attribute for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects typically associated with non-selective COX inhibitors.[2][3]
Introduction
The pyridazine and pyridazinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] 6-Hydroxy-3-pyridazinecarboxylic acid serves as a valuable starting material for the synthesis of a diverse library of pyridazinone derivatives. Its carboxylic acid and hydroxyl functionalities offer reactive sites for various chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for COX enzymes.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of the pyridazinone derivatives synthesized from 6-Hydroxy-3-pyridazinecarboxylic acid are primarily attributed to their inhibition of the COX pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6][7]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1][2]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][6]
By selectively inhibiting COX-2 over COX-1, the pyridazinone derivatives can effectively reduce inflammation while minimizing the risk of gastrointestinal adverse effects associated with the inhibition of COX-1.[2]
Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazinone derivatives.
Data Presentation
The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory efficacy of representative pyridazinone derivatives, with Celecoxib and Indomethacin used as reference compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative 5a | 12.87 | 0.77 | 16.70 |
| Derivative 5f | 25.29 | 1.89 | 13.38 |
| Celecoxib | 12.96 | 0.35 | 37.03 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
Data adapted from a study on novel pyridazinone derivatives.[8]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Ulcer Index |
| Derivative 5a (10 mg/kg) | 68.5 | 0.33 |
| Derivative 5f (10 mg/kg) | 62.3 | 0.67 |
| Celecoxib (10 mg/kg) | 70.2 | 0.50 |
| Indomethacin (10 mg/kg) | 72.8 | 3.17 |
| Control | - | 0.00 |
Data represents the percentage inhibition of paw edema compared to the control group and the ulcer index as a measure of gastric damage.[8]
Experimental Protocols
General Synthetic Workflow
The synthesis of anti-inflammatory pyridazinone derivatives from 6-Hydroxy-3-pyridazinecarboxylic acid generally involves a multi-step process. A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for pyridazinone derivatives.
Protocol 1: General Synthesis of 6-Aryl-3(2H)-pyridazinone Derivatives
This protocol is a generalized procedure based on common synthetic routes for pyridazinone derivatives.
Step 1: Esterification of 6-Hydroxy-3-pyridazinecarboxylic acid
-
Suspend 6-Hydroxy-3-pyridazinecarboxylic acid in methanol.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
Step 2: Chlorination
-
Treat the methyl 6-hydroxy-3-pyridazinecarboxylate with phosphorus oxychloride.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain methyl 6-chloro-3-pyridazinecarboxylate.
Step 3: Suzuki Coupling
-
To a solution of methyl 6-chloro-3-pyridazinecarboxylate in a suitable solvent (e.g., toluene/ethanol/water mixture), add the desired arylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the mixture at reflux under an inert atmosphere for 8-12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the methyl 6-aryl-3-pyridazinecarboxylate.
Step 4: Hydrazinolysis and Cyclization
-
Dissolve the methyl 6-aryl-3-pyridazinecarboxylate in ethanol.
-
Add hydrazine hydrate and reflux for 6-8 hours.
-
Cool the reaction mixture to obtain the carbohydrazide precipitate, which can be filtered and dried.
-
Further cyclization with various reagents (e.g., aldehydes, ketones) can be performed to yield a variety of final pyridazinone derivatives.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11]
Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
Procedure:
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds and the reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle.
-
After 30-60 minutes of drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[11][12]
-
Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.[9]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Ulcerogenicity Assessment:
-
After the anti-inflammatory activity assessment, the animals can be euthanized, and their stomachs removed.
-
The stomachs are opened along the greater curvature and examined for any signs of ulceration or hemorrhage.
-
The severity of gastric damage can be scored to calculate an ulcer index.
Conclusion
6-Hydroxy-3-pyridazinecarboxylic acid is a highly valuable and versatile starting material for the development of novel anti-inflammatory agents. The resulting pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity, translating to significant in vivo anti-inflammatory efficacy with a favorable gastrointestinal safety profile. The synthetic and pharmacological protocols provided herein offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds further.
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americapeptides.com [americapeptides.com]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 6-Hydroxy-3-pyridazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 6-Hydroxy-3-pyridazinecarboxylic acid. This document outlines detailed synthetic protocols, data on biological activity, and the mechanisms of action of the resulting compounds, supported by signaling pathway and workflow diagrams.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] 6-Hydroxy-3-pyridazinecarboxylic acid, which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, serves as a valuable and versatile starting material for the synthesis of diverse pyridazine-based anticancer agents.[3][4] Its bifunctional nature allows for various chemical modifications at both the hydroxyl/oxo group and the carboxylic acid moiety, leading to the generation of compound libraries with the potential to target various cancer-related pathways. This document details the synthetic routes from this starting material to promising classes of anticancer compounds, including PARP-1 inhibitors and CDK2 inhibitors, and provides protocols for their synthesis and biological evaluation.
Synthetic Pathways from 6-Hydroxy-3-pyridazinecarboxylic Acid
The strategic location of the hydroxyl and carboxylic acid groups on the pyridazine ring allows for a variety of synthetic transformations. Below are plausible and literature-supported synthetic pathways to generate novel anticancer agents.
A key initial transformation is the conversion of 6-Hydroxy-3-pyridazinecarboxylic acid to more reactive intermediates such as 3,6-dichloropyridazine or 6-chloro-pyridazine-3-carboxylic acid derivatives. These chlorinated intermediates are highly susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores to build a library of diverse compounds.[5][6]
Alternatively, the pyridazinone tautomer can be directly utilized. The carboxylic acid can be converted to an amide, and the nitrogen at the 1-position can be alkylated or arylated to introduce additional diversity. This approach has been successfully used to develop potent CDK2 inhibitors.[7]
The following diagram illustrates a potential synthetic workflow:
Caption: Synthetic workflow from 6-Hydroxy-3-pyridazinecarboxylic Acid.
Experimental Protocols
Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (A PARP-1 Inhibitor Precursor)
This protocol is adapted from the synthesis of similar chloropyridazine hybrids and outlines a key step in transforming a 3,6-dihalopyridazine intermediate.[5]
Materials:
-
3,6-dichloropyridazine
-
4-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in isopropanol, add 3,6-dichloropyridazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.
Protocol 2: Synthesis of 3,6-disubstituted Pyridazine as a CDK2 Inhibitor
This protocol is based on the synthesis of pyridazine-based CDK2 inhibitors, starting from a pyridazinone core.[7]
Materials:
-
6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Phosphorous oxychloride (POCl₃)
-
Thionyl chloride (SOCl₂)
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Chlorination: Reflux 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with an excess of phosphorous oxychloride to yield the corresponding 6-chloro-pyridazine-3-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in dichloromethane. Add the desired primary amine (1.0 eq) and triethylamine (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized pyridazine derivatives
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations and incubate for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data Presentation
The following tables summarize the anticancer activity of representative pyridazine derivatives from the literature, which are structurally related to the compounds that can be synthesized from 6-Hydroxy-3-pyridazinecarboxylic acid.
Table 1: Anticancer Activity of Pyridazinone Derivatives [8]
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 2h | Leukemia (SR) | < 0.1 |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | |
| Colon (HCT-116) | < 1.0 | |
| Melanoma (SK-MEL-5) | < 1.0 | |
| Ovarian (OVCAR-3) | < 1.0 | |
| Breast (MCF7) | < 1.0 |
Table 2: Anticancer Activity of 3,6-disubstituted Pyridazines [7]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 11a | T-47D (Breast) | 35.9 ± 1.18 |
| MDA-MB-231 (Breast) | 34.59 ± 1.13 | |
| 11m | T-47D (Breast) | 0.43 ± 0.01 |
| MDA-MB-231 (Breast) | 0.99 ± 0.03 |
Mechanism of Action and Signaling Pathways
Pyridazine derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
VEGFR-2 Inhibition: Some pyridazinone-based diarylurea derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.
CDK2 Inhibition: Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest, typically at the G1/S phase transition, thereby preventing cancer cell proliferation.
PARP-1 Inhibition: Novel chloropyridazine hybrids have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5] PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP-1 leads to synthetic lethality and cancer cell death.
The following diagram illustrates the CDK2 inhibition pathway:
Caption: Mechanism of Action: CDK2 Inhibition.
Conclusion
6-Hydroxy-3-pyridazinecarboxylic acid is a highly valuable and versatile starting material for the development of novel anticancer agents. Through strategic chemical modifications, a diverse range of pyridazine derivatives with potent and selective anticancer activities can be synthesized. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of lead compounds derived from this scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate - Amerigo Scientific [amerigoscientific.com]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarena.com [scholarena.com]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Compounds from Pyridazinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial compounds derived from pyridazinone scaffolds. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and visualizations of key pathways and workflows.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridazinone scaffolds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines the potential of pyridazinone derivatives as a promising class of antimicrobial compounds and provides practical guidance for their synthesis and evaluation.
Antimicrobial Activity of Pyridazinone Derivatives
A variety of pyridazinone derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
Data Presentation
The following tables summarize the antimicrobial activity of representative pyridazinone derivatives from various studies.
Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Series 1: Phenyl-Pyridazinones | |||
| IIIa | Streptococcus pyogenes | - (Excellent Activity) | [3] |
| IIIa | Escherichia coli | - (Excellent Activity) | [3] |
| IIIb | Staphylococcus aureus | - (Good Activity) | [3] |
| Series 2: Diarylurea Pyridazinones | |||
| 10h | Staphylococcus aureus | 16 | [4][5] |
| Series 3: Novel Pyridazinone Derivatives | |||
| 7 | S. aureus (MRSA) | 7.8 µM | [6] |
| 7 | Pseudomonas aeruginosa | 7.8 µM | [6] |
| 7 | Acinetobacter baumannii | 7.8 µM | [6] |
| 13 | A. baumannii | 3.74 µM | [6] |
| 13 | P. aeruginosa | 7.48 µM | [6] |
| Series 4: Chloro-substituted Pyridazines | |||
| Chloro derivative | E. coli | 0.892–3.744 | [7][8] |
| Chloro derivative | P. aeruginosa | 0.892–3.744 | [7][8] |
Note: Some studies reported activity qualitatively (e.g., "excellent activity") based on the zone of inhibition in disk diffusion assays.[3]
Table 2: Antifungal Activity of Selected Pyridazinone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Series 1: Phenyl-Pyridazinones | |||
| IIId | Aspergillus niger | - (Very Good Activity) | [3] |
| IIId | Candida albicans | - (Very Good Activity) | [3] |
| Series 2: Diarylurea Pyridazinones | |||
| 8g | Candida albicans | 16 | [4][5] |
Mechanism of Action: Inhibition of DNA Gyrase
Some pyridazinone derivatives have been identified as inhibitors of bacterial DNA gyrase.[7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.[9] By inhibiting this enzyme, pyridazinone compounds can disrupt these critical cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA Gyrase by Pyridazinone Derivatives.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyridazinone-based antimicrobial compounds are provided below.
Protocol 1: General Synthesis of 6-Phenyl-Pyridazin-3-one Derivatives
This protocol is a generalized procedure based on the synthesis of various pyridazinone scaffolds.[3][4]
Caption: General Synthesis Workflow for Pyridazinone Derivatives.
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrazine hydrate
-
Various aromatic aldehydes
-
Acetic anhydride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Step 1: Synthesis of β-Benzoylpropionic Acid a. In a suitable reaction vessel, dissolve succinic anhydride in benzene. b. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. c. After the addition is complete, reflux the mixture for several hours. d. Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid. e. Separate the organic layer, and extract the aqueous layer with a suitable solvent. f. Combine the organic layers, wash with water, and then extract with a sodium bicarbonate solution. g. Acidify the bicarbonate extract with hydrochloric acid to precipitate the product. h. Filter, wash with cold water, and recrystallize from aqueous ethanol to obtain β-benzoylpropionic acid.[3]
-
Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one a. Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol for 8 hours.[3] b. Concentrate the reaction mixture and pour it into ice-cold water. c. Filter the resulting solid, wash with water, and recrystallize from ethanol.
-
Step 3: Synthesis of Final Pyridazinone Derivatives a. Reflux the 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one with an appropriate aromatic aldehyde in the presence of acetic anhydride for an extended period (e.g., 26 hours).[3] b. Pour the reaction mixture into ice-cold water to precipitate the product. c. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.
-
Characterization: a. Determine the melting point of the purified compounds. b. Characterize the structure using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Assay for MIC Determination
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][10][11]
Caption: Broth Microdilution Workflow for MIC Determination.
Materials:
-
Test pyridazinone compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile broth. c. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the pyridazinone compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth with no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Protocol 3: Cytotoxicity Assessment - MTT Assay
This protocol outlines the MTT assay to evaluate the cytotoxicity of the synthesized compounds against a mammalian cell line.[1][12][13][14]
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test pyridazinone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells in a 96-well plate at a predetermined density. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: a. Prepare serial dilutions of the pyridazinone compound in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. c. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: a. Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. b. Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 9. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Enzyme Inhibition Assays with Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting enzyme inhibition assays using pyridazinone derivatives. This class of compounds has shown significant potential in targeting a variety of enzymes implicated in numerous disease states. The following protocols and data are intended to facilitate the screening and characterization of novel pyridazinone-based inhibitors.
Introduction
Pyridazinone derivatives are a versatile scaffold in medicinal chemistry, recognized for their broad spectrum of biological activities. These activities often stem from their ability to selectively inhibit key enzymes involved in various signaling pathways. This document outlines detailed protocols for in vitro inhibition assays against four major enzyme targets: Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Tyrosinase.
Data Presentation: Inhibitory Activity of Pyridazinone Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridazinone derivatives against their target enzymes, providing a comparative overview of their potency.
Table 1: COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | Pyridazinone Derivative | 0.77 | Celecoxib | 0.35 |
| 5f | Pyridazinone Derivative | 1.89 | Celecoxib | 0.35 |
| 4c | Pyridazine Scaffold | 0.26 | Celecoxib | 0.35 |
| 6b | Pyridazine Scaffold | 0.18 | Celecoxib | 0.35 |
| 9a | Pyridazine-based | 0.0155 | Celecoxib | 0.0178 |
| 16b | Pyridazine-based | 0.0169 | Celecoxib | 0.0178 |
Data compiled from multiple sources.[1][2][3]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| VI2a | 6-substituted-3(2H)-pyridazinone | Moderate Inhibition at 100 µg/ml (25.02% inhibition) | Tacrine | - |
| 5c | 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 0.05 | - | - |
| 5h | 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | 0.04 | - | - |
Data compiled from multiple sources.[4][5]
Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| TR16 | Pyridazinone Derivative | 0.17 | - | - |
| TR2 | Pyridazinone Derivative | 0.27 | - | - |
| T6 | Pyridazinone with (2-fluorophenyl) piperazine | 0.013 | - | - |
| T3 | Pyridazinone with (2-fluorophenyl) piperazine | 0.039 | - | - |
| S5 | Pyridazinobenzylpiperidine Derivative | 0.203 | - | - |
| S16 | Pyridazinobenzylpiperidine Derivative | 0.979 | - | - |
Data compiled from multiple sources.[6][7][8][9]
Table 4: Tyrosinase Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10g | Pyridazinone Derivative | 25.75 | Kojic Acid | - |
(Data for tyrosinase inhibition by pyridazinone derivatives is less prevalent in the reviewed literature, highlighting an area for further research.)
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for these assays, the following diagrams illustrate a key signaling pathway for each enzyme and a generalized experimental workflow for inhibitor screening.
Cyclooxygenase-2 (COX-2)
// Nodes Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid\n(AA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; COX2 [label="Cyclooxygenase-2\n(COX-2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Prostanoids [label="Prostaglandins &\nThromboxanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyridazinone\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> PLA2 [label="Stimuli"]; PLA2 -> AA [label="releases"]; AA -> COX2 [label="substrate"]; COX2 -> PGH2 [label="catalyzes"]; PGH2 -> Prostanoids [label="converted to"]; Prostanoids -> Inflammation; Inhibitor -> COX2 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Caption: Arachidonic Acid Cascade and COX-2 Inhibition.
Acetylcholinesterase (AChE)
// Nodes ACh_synthesis [label="Acetyl-CoA + Choline\n(Choline Acetyltransferase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)\nin Synaptic Cleft", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; AChE [label="Acetylcholinesterase\n(AChE)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Postsynaptic [label="Postsynaptic\nReceptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signal [label="Signal\nTransmission", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Choline + Acetate", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Inhibitor [label="Pyridazinone\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ACh_synthesis -> ACh [label="produces"]; ACh -> Postsynaptic [label="binds to"]; Postsynaptic -> Signal; ACh -> AChE [label="substrate"]; AChE -> Hydrolysis [label="hydrolyzes to"]; Inhibitor -> AChE [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Caption: Cholinergic Synaptic Transmission and AChE Inhibition.
Monoamine Oxidase B (MAO-B)
// Nodes Dopamine [label="Dopamine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; MAOB [label="Monoamine Oxidase B\n(MAO-B)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites", fillcolor="#F1F3F4", fontcolor="#202124", shape=oval]; Neurotransmission [label="Dopaminergic\nNeurotransmission", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyridazinone\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Dopamine -> Neurotransmission; Dopamine -> MAOB [label="substrate"]; MAOB -> Metabolites [label="oxidizes to"]; Inhibitor -> MAOB [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Caption: Dopamine Metabolism and MAO-B Inhibition.
Tyrosinase
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Tyrosinase1 [label="Tyrosinase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LDOPA [label="L-DOPA", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Tyrosinase2 [label="Tyrosinase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dopaquinone [label="Dopaquinone", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Melanin [label="Melanin", fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor [label="Pyridazinone\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tyrosine -> Tyrosinase1 [label="substrate"]; Tyrosinase1 -> LDOPA [label="hydroxylates to"]; LDOPA -> Tyrosinase2 [label="substrate"]; Tyrosinase2 -> Dopaquinone [label="oxidizes to"]; Dopaquinone -> Melanin [label="series of reactions"]; Inhibitor -> Tyrosinase1 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> Tyrosinase2 [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Caption: Melanin Biosynthesis Pathway and Tyrosinase Inhibition.
General Experimental Workflow
// Nodes Prep [label="Prepare Reagents:\nBuffer, Enzyme, Substrate,\nInhibitor (Pyridazinone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Assay Plate Setup\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Pre-incubation:\nEnzyme + Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction:\nAdd Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Kinetic Measurement:\nSpectrophotometer or\nFluorometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Setup; Setup -> Incubate; Incubate -> Initiate; Initiate -> Measure; Measure -> Analyze; } END_DOT Caption: General Workflow for Enzyme Inhibition Assays.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme inhibition assays for COX-2, AChE, MAO-B, and Tyrosinase.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[10][11][12]
a. Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Pyridazinone derivative stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well white opaque, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
b. Reagent Preparation
-
COX Assay Buffer: Prepare according to the manufacturer's instructions or a standard laboratory protocol.
-
COX-2 Enzyme Solution: Reconstitute and dilute the enzyme in COX Assay Buffer to the desired working concentration (e.g., 17.5 ng/µl). Keep on ice.
-
Arachidonic Acid Solution: Prepare a stock solution in ethanol. Immediately before use, dilute with NaOH and then with purified water to the final working concentration (e.g., 0.5 mM).
-
Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
c. Assay Procedure
-
Plate Setup:
-
Enzyme Control (100% Activity): Add 10 µl of COX Assay Buffer and 20 µl of diluted COX-2 enzyme to the wells.
-
Inhibitor Wells: Add 10 µl of each inhibitor dilution and 20 µl of diluted COX-2 enzyme.
-
Negative Control (No Enzyme): Add 70 µl of COX Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and Amplex™ Red probe.
-
Add Reaction Mix: Add 80 µl of the reaction mix to all wells.
-
Initiate Reaction: Add 10 µl of the diluted arachidonic acid solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes at 37°C using a microplate reader.
d. Data Analysis
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[13][14][15]
a. Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine Iodide (ATCI) (Substrate)
-
Pyridazinone derivative stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
b. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer.
-
Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and donepezil in the appropriate solvent.
c. Assay Procedure
-
Plate Setup (Total Volume per well = 200 µl):
-
Blank: 150 µl Phosphate Buffer + 10 µl DTNB + 10 µl ATCI.
-
Control (100% Activity): 140 µl Phosphate Buffer + 10 µl AChE solution + 10 µl DTNB + 10 µl solvent.
-
Inhibitor Wells: 140 µl Phosphate Buffer + 10 µl AChE solution + 10 µl DTNB + 10 µl of each inhibitor dilution.
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µl of ATCI solution to all wells (except the blank) to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
d. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the COX-2 assay.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay utilizes kynuramine as a substrate, which is converted to the fluorescent product 4-hydroxyquinoline by MAO-B.[16][17][18][19]
a. Materials and Reagents
-
Human Recombinant MAO-B Enzyme
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Kynuramine Dihydrobromide (Substrate)
-
Pyridazinone derivative stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 310-320 nm / 380-400 nm)
b. Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water.
-
MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme in potassium phosphate buffer to the desired working concentration (e.g., 5-20 µg/mL).
-
Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and selegiline in the assay buffer.
c. Assay Procedure
-
Plate Setup (Total Volume per well = 100 µl):
-
Blank: All reagents except the enzyme.
-
Control (100% Activity): 5 µl of vehicle (assay buffer with DMSO) + 40 µl of MAO-B enzyme solution.
-
Inhibitor Wells: 5 µl of each inhibitor dilution + 40 µl of MAO-B enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add 5 µl of kynuramine working solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
d. Data Analysis
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described previously.
Tyrosinase Inhibition Assay (Colorimetric)
This assay measures the ability of compounds to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.[20][21]
a. Materials and Reagents
-
Mushroom Tyrosinase
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
L-DOPA (Substrate)
-
Pyridazinone derivative stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., Kojic Acid)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475-510 nm
b. Reagent Preparation
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare a standard phosphate buffer.
-
Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare fresh and keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh.
-
Test Inhibitor and Control Solutions: Prepare serial dilutions of the pyridazinone derivatives and kojic acid in the assay buffer.
c. Assay Procedure
-
Plate Setup (Total Volume per well = 100 µl):
-
Blank: 80 µl of sodium phosphate buffer.
-
Control (No Inhibitor): 60 µl of sodium phosphate buffer + 20 µl of tyrosinase solution.
-
Inhibitor Wells: 40 µl of sodium phosphate buffer + 20 µl of each inhibitor dilution + 20 µl of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 20 µl of L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm kinetically for 10-20 minutes.
d. Data Analysis
-
Calculate the rate of reaction for each well.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the other assays.
Conclusion
The protocols and data presented herein provide a solid foundation for the investigation of pyridazinone derivatives as enzyme inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide structure-activity relationship studies and advance the development of novel therapeutic agents. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations, for specific experimental setups to ensure robust results.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives | MDPI [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate
Welcome to the technical support center for the synthesis of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, can be synthesized through several primary routes:
-
Cyclocondensation: This is one of the most common methods, involving the reaction of a 1,4-dicarbonyl compound or a γ-ketoacid with hydrazine hydrate. For instance, derivatives of maleic anhydride or α-ketoglutaric acid can serve as starting materials.[1][2]
-
Oxidation of a Substituted Pyridazine: If a suitable precursor with an oxidizable group (like a methyl group) at the 3-position is available, it can be oxidized to the carboxylic acid. For example, oxidation of 3-methyl-6-hydroxypyridazine.
-
Hydrolysis of a Precursor: Hydrolysis of a corresponding ester or nitrile (e.g., methyl 6-hydroxy-3-pyridazinecarboxylate or 6-hydroxy-3-cyanopyridazine) under acidic or basic conditions can yield the carboxylic acid.
Q2: What is the expected appearance and melting point of this compound?
A2: It is typically a white to off-white or pale red crystalline powder.[2][3] The melting point is reported to be around 257 °C with decomposition.[4]
Q3: What are the typical solvents for the synthesis and purification of this compound?
A3: Protic solvents like ethanol and acetic acid are commonly used for the cyclocondensation reaction.[5] For purification, recrystallization from water or aqueous solutions is often employed due to the polar nature of the molecule.[6] Dimethylformamide (DMF) is a known solvent for this compound.[4]
Q4: Is 6-Hydroxy-3-pyridazinecarboxylic acid stable?
A4: Pyridazinone derivatives are generally stable compounds.[6] However, like many carboxylic acids, decarboxylation can be a concern under harsh thermal conditions. The hydroxy group on the pyridazine ring makes it susceptible to side reactions under strongly acidic or basic conditions if not handled carefully.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low for the cyclocondensation or hydrolysis step.
-
Poor Quality Starting Materials: Impurities in the starting γ-ketoacid, hydrazine hydrate, or substituted pyridazine can lead to side reactions.[5]
-
Side Reactions: The formation of hydrazones as stable intermediates, or other side products, can reduce the yield of the desired pyridazinone.[5]
-
Product Degradation: The product might be unstable under the specific reaction or workup conditions, especially at high temperatures or extreme pH.
Suggested Solutions:
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[5] For cyclocondensation, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.[5]
-
Purify Starting Materials: Ensure the purity of all reagents before starting the synthesis.
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate in cyclocondensation reactions to favor the formation of the pyridazinone ring.
-
Modify Workup Procedure: Employ milder conditions for product isolation. If the product is sensitive to pH changes, careful neutralization and extraction are crucial.
Problem 2: Formation of Multiple Products or Isomers
Possible Causes:
-
Lack of Regioselectivity: When using an unsymmetrical 1,4-dicarbonyl precursor, the reaction with hydrazine can lead to the formation of regioisomers.[5]
-
Side Reactions: As mentioned, hydrazone formation is a common side reaction.[5] Additionally, if performing an oxidation step, over-oxidation or incomplete oxidation can result in a mixture of products.
-
N-Alkylation/Acylation: If substituted hydrazines are used, or if there are other reactive sites, a mixture of N-substituted products can be formed.[5]
Suggested Solutions:
-
Control Reaction Conditions: The choice of solvent, temperature, and catalyst can influence regioselectivity. It is often necessary to perform small-scale experiments to find the optimal conditions for the desired isomer.
-
Stepwise Synthesis: A stepwise approach, where intermediates are isolated and purified, can provide better control over the reaction and reduce the formation of side products.
-
Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) or column chromatography may be necessary to separate the desired product from isomers and impurities.
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes:
-
High Polarity: The presence of both a carboxylic acid and a hydroxypyridazine moiety makes the molecule highly polar, which can complicate extraction and chromatography.
-
Low Solubility: The product may have limited solubility in common organic solvents, making extraction from an aqueous reaction mixture challenging.
-
Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the product during crystallization.
Suggested Solutions:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
-
Recrystallization: Carefully select a solvent system for recrystallization. Water or a mixture of water with a miscible organic solvent like ethanol is often a good starting point.
-
Chromatography: For highly impure samples, reversed-phase HPLC with a polar-modified C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) might be effective.
-
Trituration: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification step.
Data Presentation
Table 1: Summary of Yields for Related Synthetic Steps
| Precursor/Reaction | Product | Reagent/Conditions | Yield | Reference |
| α-Ketoglutaric acid + Hydrazine hydrate | 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid | Water, Room Temperature | 98.1% | [2] |
| 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid | K₂Cr₂O₇, H₂SO₄, 50°C | 69% | [3] |
| 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid | K₂Cr₂O₇, H₂SO₄, <65°C then 60°C | Not specified | [3] |
| 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid | KMnO₄, 50% H₂SO₄, 80°C | 52% | [6] |
| 6-Chloropyridazine-3-carboxylic acid + Sodium methoxide | 6-Methoxypyridazine-3-carboxylic acid | Methanol, Reflux | 58% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid (A Precursor)
This protocol is adapted from a known procedure for a related compound and can be a starting point for the synthesis of the saturated analog of the target molecule.[2]
Materials:
-
α-Ketoglutaric acid (2.2 g)
-
Hydrazine hydrate (9 mL)
-
Water (5 mL)
Procedure:
-
In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
-
Collect the white powder by suction filtration.
-
The expected yield is approximately 2.07 g (98.1%). The product can be used in the next step without further purification.
Protocol 2: Oxidation of a Methylpyridazine to a Pyridazinecarboxylic Acid
This protocol is based on the synthesis of 6-chloropyridazine-3-carboxylic acid and can be adapted for the oxidation of a suitable methyl-substituted hydroxypyridazine precursor.[3]
Materials:
-
3-Chloro-6-methylpyridazine (155.6 mmol)
-
Concentrated Sulfuric Acid (140 mL)
-
Potassium Dichromate (55.40 g)
-
Crushed Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction flask, dissolve the 3-chloro-6-methylpyridazine in 140 mL of concentrated sulfuric acid.
-
With stirring, slowly add powdered potassium dichromate, ensuring the reaction temperature remains below 50°C.
-
After the addition is complete, continue stirring at 50°C for 4 hours.
-
Cool the viscous, dark green reaction mixture and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (6 x 400 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product. The reported yield for 6-chloropyridazine-3-carboxylic acid is 69%.
Visualizations
Caption: Synthetic routes to 6-Hydroxy-3-pyridazinecarboxylic acid.
Caption: Troubleshooting workflow for low yield.
Caption: Purification workflow for 6-Hydroxy-3-pyridazinecarboxylic acid.
References
Technical Support Center: Purification of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
A1: The most common and effective purification techniques for this polar heterocyclic carboxylic acid are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: What are the likely impurities in a synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
A2: Potential impurities can include unreacted starting materials (e.g., diethyl mucate and hydrazine), partially reacted intermediates, and side-products from competing reactions. For instance, if synthesized from a diester precursor, the corresponding mono-ester or di-acid could be present.
Q3: How can I assess the purity of my final product?
A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA). Melting point analysis can also provide a good indication of purity; a sharp melting point range suggests a pure compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Recrystallization
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar target molecule.
-
Solution: Switch to a more polar solvent. Water and methanol are good starting points for pyridazinone carboxylic acids. A mixed solvent system, such as methanol/water or ethanol/water, can also be effective.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution 1: Allow the solution to cool slowly to room temperature without disturbance, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: Try adding a small amount of a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly. If this fails, an initial purification by another method, such as acid-base extraction, may be necessary to remove the problematic impurities.
Problem: Poor recovery of the purified product after recrystallization.
-
Possible Cause 1: Too much solvent was used, leading to significant product loss in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If recovery is still low, consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Acid-Base Extraction
Problem: Incomplete extraction of the carboxylic acid into the aqueous basic layer.
-
Possible Cause 1: The aqueous base is not strong enough or is too dilute.
-
Solution 1: Use a sufficiently concentrated solution of a suitable base, such as sodium bicarbonate or sodium carbonate. Ensure thorough mixing of the aqueous and organic layers to facilitate the acid-base reaction.
-
Possible Cause 2: The carboxylic acid salt has some solubility in the organic layer.
-
Solution 2: Perform multiple extractions with fresh aqueous base to ensure complete transfer of the product into the aqueous phase.
Problem: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Problem: Low yield upon re-acidification and isolation of the product.
-
Possible Cause: The product has some solubility in the acidic aqueous solution.
-
Solution: After acidification, thoroughly cool the aqueous solution in an ice bath to maximize precipitation. If the product is still soluble, it may be necessary to extract it from the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
Column Chromatography
Problem: The compound streaks badly on a silica gel column.
-
Possible Cause: The highly polar and acidic nature of the compound leads to strong interactions with the acidic silica gel stationary phase.
-
Solution 1: Add a small amount of an acidic modifier, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Solution 2: Use a less acidic stationary phase like alumina.
-
Solution 3: Employ reversed-phase chromatography on a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a TFA additive.
Problem: The compound does not elute from the silica gel column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, a gradient of methanol in dichloromethane is a common choice for polar compounds. If the compound remains on the column, a highly polar eluent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, may be necessary.
Data Presentation
Table 1: Solubility of a Structurally Similar Compound (6-Phenyl-pyridazin-3(2H)-one) in Various Solvents at 318.2 K [1]
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl Sulfoxide (DMSO) | 4.73 |
| Polyethylene Glycol-400 (PEG-400) | 4.12 |
| Transcutol® | 3.46 |
| Ethyl Acetate (EA) | 0.81 |
| 2-Butanol | 0.218 |
| 1-Butanol | 0.211 |
| Propylene Glycol (PG) | 0.150 |
| Isopropyl Alcohol (IPA) | 0.144 |
| Ethylene Glycol (EG) | 0.127 |
| Ethanol | 0.0822 |
| Methanol | 0.0518 |
| Water | 0.000126 |
Note: This data is for a related pyridazinone and serves as a guide for solvent selection. The solubility of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is expected to be higher in polar protic solvents like water and alcohols due to the presence of the carboxylic acid group.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
-
Place the crude 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold methanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine all the aqueous extracts.
-
Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.
-
Cool the aqueous solution in an ice bath and slowly acidify it with concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2), at which point the purified product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Caption: General workflow for purification via acid-base extraction.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing Pyridazine Ring Formation
Welcome to the technical support center for pyridazine ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyridazine derivatives.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired pyridazine product. What are the likely causes and how can I improve the outcome?
A: Low yields in pyridazine synthesis can arise from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical and can significantly affect the yield.[1]
-
Solution: A systematic screening of reaction parameters is often necessary.[1] For instance, the choice of solvent can be crucial; protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[2][3] In some cases, switching to a different solvent system can dramatically improve yields.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired pyridazine.[1] A common side reaction is the formation of hydrazides when using hydrazine with ester functionalities.[4]
-
Solution: Identify potential side reactions based on your starting materials and adjust the conditions to minimize them. For example, careful control of temperature and the stoichiometry of reactants can sometimes suppress side product formation.[4]
-
-
Degradation of Product: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions.[1]
-
Solution: Employ milder reagents and conditions where possible. If your product is sensitive, avoid strongly acidic or basic conditions during the workup procedure.[1]
-
Issue 2: Formation of Impurities and Purification Challenges
Q: My reaction produces a complex mixture of products, and I'm having difficulty isolating the pure pyridazine derivative. What are some effective purification strategies?
A: Purification of pyridazine compounds often requires a multi-step approach. Here is a general workflow and some troubleshooting advice:
-
Initial Workup: Start with an aqueous workup or extraction to remove salts and other water-soluble impurities.[5]
-
Column Chromatography: This is a standard technique for separating major components in the crude product mixture.[6]
-
Troubleshooting Tailing/Streaking: Significant tailing on a silica gel column can be due to the polar nature of the pyridazine ring.[5] Consider using a different stationary phase like alumina or a modified mobile phase (e.g., adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent).
-
-
Recrystallization: This is an excellent method for the final purification of solid products to remove closely related impurities.[5][6]
-
Troubleshooting Crystallization Failure: If your compound fails to crystallize, it could be due to an improper solvent choice, using too much solvent, or cooling the solution too rapidly.[5] The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
-
Product is an Oil or Gummy Solid: This can make handling and purification difficult.
Issue 3: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the pyridazine ring formation?
A: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[2] Several factors can influence the regioselectivity:
-
Steric Hindrance: Bulky substituents on the reactants can direct the reaction to the less sterically hindered site.[2][7]
-
Electronic Effects: The electron density at the reactive sites, influenced by the substituents on the starting materials, plays a significant role.[2]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity.[2][7][8] A systematic screening of these parameters is often required to find the optimal conditions for the desired regioisomer.[2] For example, in some Diels-Alder reactions for pyridazine synthesis, the reaction temperature and steric effects were found to be key factors influencing product selectivity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyridazine ring?
A1: One of the most classic and widely used methods is the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid) and hydrazine or its derivatives.[9] This reaction proceeds through the formation of a dihydropyridazine intermediate, which is then typically oxidized to the aromatic pyridazine.[10]
Q2: Are there any metal-free methods for pyridazine synthesis?
A2: Yes, several metal-free protocols have been developed. For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[7] This method offers good functional group compatibility and is a sustainable alternative to metal-catalyzed approaches.[7]
Q3: What are some common side reactions to be aware of during pyridazine synthesis?
A3: Besides the formation of regioisomers, other common side reactions include the formation of hydrazides when ester groups are present in the starting materials.[4] Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, cleavage of the N-N bond in the hydrazine or the pyridazine ring can occur, leading to a complex mixture of degradation products.[2]
Q4: How can I monitor the progress of my pyridazine synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions, including pyridazine synthesis.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, you can observe the consumption of reactants and the formation of the product.
Q5: What are some safety precautions to consider when working with hydrazine?
A5: Hydrazine is a suspected carcinogen and can decompose violently, especially in the presence of metal catalysts.[11] It is also a skin sensitizer.[11] Always handle hydrazine in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the safety data sheet (SDS) before use.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyridazine Synthesis Yield
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | Phenyl-fulvene and Hydrazine hydrate | - | Methanol | Room Temp | 24 | 71.2 | [2][12] |
| Condensation | Thienyl-fulvene and Hydrazine hydrate | - | Methanol | Room Temp | 24 | 43 | [12] |
| Condensation | Tolyl-fulvene and Hydrazine hydrate | - | Methanol | Room Temp | 24 | 51 | [12] |
| 6-endo-trig Cyclization | β,γ-unsaturated hydrazones | Cu(II) | MeCN | - | - | Good (dihydropyridazine) | [3] |
| 6-endo-trig Cyclization | β,γ-unsaturated hydrazones | Cu(II) | AcOH | - | - | Good (pyridazine) | [3] |
| [4+2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | TBAI/K₂S₂O₈ | - | - | - | Good | [3] |
| aza-Diels-Alder | 1,2,3-triazines and 1-propynylamines | - | - | - | - | High | [3][7] |
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine[2]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Purification by Recrystallization[5][6]
Materials:
-
Crude solid pyridazine derivative
-
Appropriate recrystallization solvent (e.g., a mixture of dichloromethane and ethanol is a good starting point for many pyridazinone derivatives)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 9. Pyridazine - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Synthesis of Substituted Pyridazinones
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted pyridazinones. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted pyridazinones, presented in a question-and-answer format.
Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. Excessively low temperatures may result in an incomplete reaction, while high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but highly acidic conditions might promote side reactions.[1]
-
Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent obstacle. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. A systematic screening of these conditions is often necessary to achieve the desired outcome.[1]
Frequently Asked Questions (FAQs)
Q4: What are the most common starting materials for pyridazinone synthesis?
A4: Common synthetic routes to pyridazin-3(2H)-ones involve the reaction of furanones, diketones, ketoacids, or ketoesters with hydrazine hydrate or its derivatives.[2] The condensation of γ-ketoacids with hydrazines is a widely used method.[3]
Q5: Are there any modern, more efficient methods for synthesizing pyridazinones?
A5: Yes, several modern methods offer advantages in terms of efficiency and atom economy. These include:
-
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields.[2][4]
-
Copper-Catalyzed Multicomponent Reactions (MCRs): MCRs allow the construction of complex molecules from three or more starting materials in a single, one-pot operation, which is highly atom-economical.[4] A copper(I)-catalyzed three-component cyclization has been developed for the regioselective synthesis of pyridazinones.[4]
-
Ultrasound-Promoted Multicomponent Synthesis: This method, using a recyclable catalyst like 1-butyl-3-methylimidazolium bromochloroaluminate, can produce pyridazinones in high yields with short reaction times.[2][3]
Q6: How can I purify my crude pyridazinone product?
A6: Effective purification is crucial to obtain a product of the desired purity. Common purification techniques include:
-
Recrystallization: This technique is used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[5]
-
Column Chromatography: This is a versatile method for separating complex mixtures or purifying oily products.[5] The choice of eluent is critical for successful separation.[6]
-
Initial Wash: A simple wash with a cold solvent can often remove soluble impurities from the crude product.[5]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Pyridazinone Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol, reflux | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Not Specified | [1] |
| Phenyl-fulvene | Hydrazine hydrate | Methanol, room temp. | Phenyl-substituted 5,6-fused ring pyridazine | Not Specified | [1] |
| Aldehyde | Hydrazine | Alkynyl ester, CuI, Ethanol, 80 °C | Substituted Pyridazinone | Good to excellent | [4] |
| Arenes | Succinic anhydride | Arylhydrazine, [bmim]Br-AlCl3, ultrasound | Substituted Pyridazinone | High | [2][3] |
| 4-pentynoic acid | Phenylhydrazine | ZnCl2 | 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Moderate to good | [3] |
| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | Formaldehyde, Imidazole/1,2,4-triazole | Reflux | 6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials: β-Benzoylpropionic acid, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones [4]
-
Materials: Aldehyde, Hydrazine, Alkynyl ester, Copper(I) iodide (CuI), Ethanol.
-
Procedure:
-
In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) in ethanol (2.0 mL).
-
Seal the tube and stir the reaction mixture at 80 °C for the specified time.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
stability issues of 6-Hydroxy-3-pyridazinecarboxylic acid in aqueous solutions
This technical support center provides guidance on the stability of 6-Hydroxy-3-pyridazinecarboxylic acid in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 6-Hydroxy-3-pyridazinecarboxylic acid?
As a solid, 6-Hydroxy-3-pyridazinecarboxylic acid should be stored in a tightly-closed container in a cool, dry, and well-ventilated area[1][2]. For long-term storage, maintaining these conditions is crucial to prevent degradation[1]. Some suppliers of similar carboxylic acid compounds recommend refrigerated storage between 2-8 °C.
Q2: What are the known incompatibilities of 6-Hydroxy-3-pyridazinecarboxylic acid?
While specific incompatibility data for this exact compound is limited, based on structurally similar molecules, it is prudent to avoid strong oxidizing agents[1][2]. Additionally, contact with strong bases, amines, and strong reducing agents should be avoided as they have been noted as incompatible with other heterocyclic carboxylic acids[2].
Q3: What are the expected decomposition products of 6-Hydroxy-3-pyridazinecarboxylic acid?
Upon decomposition, hazardous decomposition products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx)[1][2].
Troubleshooting Guide for Aqueous Solution Stability
Q4: My aqueous solution of 6-Hydroxy-3-pyridazinecarboxylic acid is changing color. What could be the cause?
A change in color often indicates degradation of the compound. This could be triggered by several factors:
-
pH of the solution: The stability of heterocyclic compounds can be highly pH-dependent. Extreme pH values (highly acidic or alkaline) may accelerate degradation.
-
Exposure to light: Many organic molecules are light-sensitive. Photodegradation can occur upon exposure to UV or even ambient light over time.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Presence of contaminants: Trace metals or other reactive species in the solvent or from the container can catalyze degradation.
Q5: I am observing a loss of potency or inconsistent results with my prepared solutions. How can I troubleshoot this?
Inconsistent results are often linked to the degradation of the compound in your stock or working solutions. To troubleshoot this, consider the following workflow:
References
Technical Support Center: Overcoming Low Solubility of Pyridazinone Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low aqueous solubility of pyridazinone derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone derivative is precipitating in my aqueous assay buffer. What are the common reasons for this?
A1: Precipitation of pyridazinone derivatives in aqueous buffers is a common issue stemming from their inherent low water solubility. This is often due to their crystalline structure and physicochemical properties that do not favor interaction with water.[1] The problem is frequently observed when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous assay medium. The significant change in solvent polarity can cause the compound to "crash out" of the solution as its solubility limit is exceeded.[2]
Q2: What is the first and most common step to address the low solubility of my pyridazinone derivative?
A2: The most straightforward and widely used initial approach is to prepare a high-concentration stock solution in an organic co-solvent, with DMSO being the most common choice.[3] This stock solution is then diluted into the final assay buffer, ensuring the final concentration of the co-solvent is kept to a minimum (typically below 0.5-1%) to avoid detrimental effects on the biological system.[3][4]
Q3: Can adjusting the pH of my assay buffer improve the solubility of my pyridazinone derivative?
A3: Yes, for ionizable pyridazinone derivatives, pH modification can be a highly effective strategy. Many pyridazinone compounds possess basic or acidic functional groups. Adjusting the pH of the buffer to a point where the compound becomes charged will increase its aqueous solubility. For instance, for a basic pyridazinone, lowering the pH will lead to protonation and the formation of a more soluble salt.[5] However, it is crucial to ensure that the final pH of the assay is compatible with the biological system being studied (e.g., enzyme activity, cell viability).
Q4: What are cyclodextrins, and how can they help with the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like many pyridazinone derivatives, within their hydrophobic core, forming an inclusion complex.[6] This complex is then soluble in aqueous solutions, effectively increasing the apparent solubility of the compound. Various types of cyclodextrins are available, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being a common choice for pharmaceutical applications due to its higher solubility and lower toxicity compared to its parent β-cyclodextrin.[7]
Q5: What are more advanced formulation strategies I can consider if simple methods fail?
A5: If co-solvents, pH adjustment, and cyclodextrins are insufficient, you can explore more advanced formulation techniques such as nanosuspensions and solid dispersions.
-
Nanosuspensions involve reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[8]
-
Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This high-energy amorphous state enhances the drug's solubility and dissolution rate.[9]
Troubleshooting Guide
Issue: Compound Precipitation Observed in Assay Wells
This is a common problem that can lead to inaccurate and unreliable assay results. Follow this troubleshooting workflow to diagnose and resolve the issue.
Workflow for Troubleshooting Compound Precipitation:
Caption: A step-by-step workflow for troubleshooting compound precipitation in biological assays.
Decision Tree for Selecting a Solubility Enhancement Technique
Choosing the right solubility enhancement strategy depends on the properties of your pyridazinone derivative and the requirements of your biological assay.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.
Data Presentation
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^6) |
| Water | 298.2 | 5.82 |
| 303.2 | 6.94 | |
| 308.2 | 8.42 | |
| 313.2 | 10.2 | |
| 318.2 | 13.0 | |
| Methanol | 298.2 | 2,810 |
| 318.2 | 5,520 | |
| Ethanol | 298.2 | 4,960 |
| 318.2 | 8,930 | |
| 1-Butanol | 298.2 | 8,730 |
| 318.2 | 15,910 | |
| 2-Butanol | 298.2 | 8,960 |
| 318.2 | 16,380 | |
| Ethyl Acetate | 298.2 | 21,890 |
| 318.2 | 33,510 | |
| DMSO | 298.2 | 403,000 |
| 318.2 | 467,000 |
Table 2: Solubility of 6-Phenyl-pyridazin-3(2H)-one in DMSO/Water Mixtures at 298.2 K.
| Mass Fraction of DMSO | Mole Fraction Solubility (x 10^6) |
| 0.0 | 5.82 |
| 0.1 | 18.5 |
| 0.2 | 75.6 |
| 0.3 | 311.0 |
| 0.4 | 1,290 |
| 0.5 | 5,160 |
| 0.6 | 19,810 |
| 0.7 | 64,520 |
| 0.8 | 158,100 |
| 0.9 | 289,300 |
| 1.0 | 403,000 |
Table 3: Solubility of 6-Chloropyridazin-3-amine in Various Solvents at 298.15 K.
| Solvent | Mole Fraction Solubility (x 10^3) |
| Methanol | 3.65 |
| Ethanol | 3.23 |
| n-Butanol | 2.51 |
| N,N-Dimethylformamide | 130.63 |
| Acetone | 7.91 |
| Cyclohexanone | 14.28 |
| Ethyl Acetate | 4.09 |
| Toluene | 0.23 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a pyridazinone derivative.
Materials:
-
Pyridazinone derivative powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: Determine the mass of the pyridazinone derivative needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a pyridazinone derivative solution with HP-β-CD.
Materials:
-
Pyridazinone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare HP-β-CD solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration typically ranging from 1% to 45% (w/v), depending on the required solubility enhancement.
-
Add the pyridazinone derivative: While stirring the HP-β-CD solution, add the pyridazinone derivative powder in small portions.
-
Equilibrate: Allow the mixture to stir for several hours (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or 37°C) to ensure the formation of the inclusion complex and to reach equilibrium solubility.
-
Clarify the solution: After equilibration, centrifuge the solution at high speed to pellet any undissolved compound.
-
Collect the supernatant: Carefully collect the clear supernatant, which contains the solubilized pyridazinone derivative-cyclodextrin complex.
-
Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Lab-Scale Preparation of a Nanosuspension by Anti-Solvent Precipitation
This protocol describes a small-scale method for preparing a nanosuspension suitable for in vitro assays.
Materials:
-
Pyridazinone derivative
-
A suitable organic solvent in which the compound is soluble (e.g., DMSO, ethanol)
-
An aqueous anti-solvent (e.g., sterile water or buffer)
-
A stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)
-
Magnetic stirrer and stir bar
-
Syringe pump or micropipette
-
Probe sonicator
Procedure:
-
Prepare the organic phase: Dissolve the pyridazinone derivative in the organic solvent to create a concentrated solution.
-
Prepare the aqueous phase: Dissolve the stabilizer in the aqueous anti-solvent. The concentration of the stabilizer typically ranges from 0.1% to 2% (w/v).
-
Precipitation: While vigorously stirring the aqueous phase, slowly add the organic phase dropwise using a syringe pump or micropipette. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Sonication: Immediately after the addition of the organic phase, sonicate the suspension using a probe sonicator to reduce the particle size and prevent aggregation.
-
Solvent removal (optional but recommended): If the organic solvent is volatile, it can be removed by stirring the nanosuspension under reduced pressure or by using a rotary evaporator. For non-volatile solvents like DMSO, dialysis or diafiltration can be used.
-
Characterization: Characterize the nanosuspension for particle size and distribution using dynamic light scattering (DLS).
Protocol 4: Small-Scale Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines a method for preparing a solid dispersion for use in biological assays.
Materials:
-
Pyridazinone derivative
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
A volatile organic solvent that dissolves both the compound and the carrier (e.g., methanol, ethanol, dichloromethane)
-
Round-bottom flask or beaker
-
Rotary evaporator or a simple evaporation setup in a fume hood
-
Mortar and pestle
Procedure:
-
Dissolve components: Dissolve both the pyridazinone derivative and the polymer carrier in the organic solvent in a round-bottom flask or beaker. The drug-to-polymer ratio needs to be optimized, but common starting ratios are 1:1 to 1:10 (w/w).
-
Solvent evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, the solvent can be evaporated in a fume hood with gentle heating and stirring.
-
Drying: Dry the resulting solid film or mass under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Reconstitution: The resulting powder can be weighed and dissolved directly in the aqueous assay buffer for your experiment.
Signaling Pathway Diagrams
Many pyridazinone derivatives exhibit anti-inflammatory properties. Two key signaling pathways often implicated are the Phosphodiesterase 4 (PDE4) pathway and the Lipopolysaccharide (LPS)-induced pro-inflammatory pathway.
Diagram 1: Inhibition of the PDE4 Signaling Pathway by Pyridazinone Derivatives
Caption: Pyridazinone derivatives can inhibit PDE4, leading to increased cAMP levels and subsequent downstream anti-inflammatory effects.
Diagram 2: Inhibition of the LPS-Induced Pro-inflammatory Pathway by Pyridazinone Derivatives
Caption: Pyridazinone derivatives can inhibit the LPS-induced inflammatory response by targeting key components of the NF-κB signaling pathway.
References
- 1. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Pyridazinecarboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of pyridazinecarboxylic acids.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, offering systematic solutions to common chromatographic challenges.
Question 1: Why am I observing significant peak tailing for my pyridazinecarboxylic acid analytes?
Peak tailing is a common issue when analyzing polar and acidic compounds like pyridazinecarboxylic acids. It is often caused by a combination of factors related to secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1][2][3][4][5]
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns (like C18) can interact with the polar functional groups of pyridazinecarboxylic acids through hydrogen bonding. This secondary retention mechanism can lead to tailing peaks.[1][3][5]
-
Insufficient Ion Suppression: If the mobile phase pH is not low enough, the carboxylic acid group of the analyte can be partially or fully ionized. The ionized form can interact strongly with the stationary phase, leading to poor peak shape.[1][3]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless steel components of the HPLC system can chelate with the analyte, causing peak tailing.[1][4]
Solutions:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your pyridazinecarboxylic acid analyte. This will suppress the ionization of the carboxylic acid group, leading to a single, neutral species and improved peak symmetry.[1]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer residual silanol groups, which minimizes the potential for secondary interactions.[1]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the effects of residual silanol groups on the stationary phase.[1]
Question 2: My pyridazinecarboxylic acid is poorly retained and elutes near the void volume. How can I increase its retention time?
Poor retention of polar compounds is a frequent challenge in reversed-phase HPLC.[6][7][8]
-
High Polarity of Analyte: Pyridazinecarboxylic acids are polar molecules and may have limited interaction with the nonpolar stationary phase (e.g., C18), especially with a high percentage of organic solvent in the mobile phase.
-
Inappropriate Column Chemistry: A standard C18 column may not be the optimal choice for highly polar analytes.
Solutions:
-
Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interactions between the analyte and the stationary phase and thus, longer retention.
-
Consider Alternative Column Chemistries:
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can enhance the retention of polar analytes in highly aqueous mobile phases.[6]
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange properties and can be very effective for separating isomers of pyridinecarboxylic acids.[9][10] Retention is controlled by the amount of organic solvent, buffer concentration, and pH.[9][10]
-
Question 3: I am seeing inconsistent retention times for my peaks. What could be the cause?
Fluctuating retention times can compromise the reliability of your analysis. The issue can stem from the HPLC system, the mobile phase, or the column.[11][12][13]
-
HPLC System Issues: Leaks in the pump, fittings, or injector can lead to pressure fluctuations and, consequently, variable retention times.[14][15] An improperly functioning pump or proportioning valve can also deliver an inconsistent mobile phase composition.[11]
-
Mobile Phase Instability: The pH of the mobile phase can change over time if it is not adequately buffered. Evaporation of the organic component of the mobile phase can also alter its composition.
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can lead to drifting retention times.[12][13]
Solutions:
-
System Check: Perform a thorough check of your HPLC system for any leaks. Ensure all fittings are secure.[15]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a buffer to maintain a stable pH.[13]
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with 10-20 column volumes of the mobile phase.
Question 4: My baseline is noisy. How can I improve it?
A noisy baseline can interfere with the detection and quantification of low-concentration analytes.
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.
-
Mobile Phase: Particulates in the mobile phase or incomplete mixing can contribute to a noisy baseline.
-
System Contamination: Contaminants leaching from the column or other system components can cause baseline disturbances.
Solutions:
-
Flush the System: Flush the entire HPLC system, including the detector flow cell, with a suitable cleaning solvent.
-
Filter and Degas Mobile Phase: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter and degas it thoroughly before use.[16]
-
Check Detector Lamp: If the lamp has been in use for an extended period, it may need to be replaced.
Experimental Protocol: HPLC Analysis of a Pyridazinecarboxylic Acid
This section provides a general methodology for the reversed-phase HPLC analysis of a pyridazinecarboxylic acid. This protocol should be optimized for your specific analyte and instrumentation.
1. Objective: To achieve a symmetric peak shape and adequate retention for a model pyridazinecarboxylic acid using reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 25 mM potassium phosphate buffer, adjusted to pH 2.7 with phosphoric acid.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Sample: Pyridazinecarboxylic acid standard dissolved in the initial mobile phase composition.
3. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of the analyte (typically 254 nm) |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. (This is a starting point and should be optimized). |
4. Procedure:
-
Mobile Phase Preparation:
-
Prepare the 25 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH of the aqueous phase to 2.7 using phosphoric acid.
-
Filter the aqueous phase through a 0.45 µm filter.
-
Filter the organic phase through a 0.45 µm filter.
-
Degas both mobile phase components before use.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample and start the data acquisition.
-
Data Analysis: Analyze the resulting chromatogram for retention time, peak shape (asymmetry), and peak area.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Pyridazinecarboxylic Acid
| Mobile Phase pH | Peak Asymmetry Factor | Observations |
| 4.5 | 2.1 | Significant peak tailing |
| 3.5 | 1.5 | Moderate peak tailing |
| 2.7 | 1.1 | Symmetrical peak shape |
Note: Data is illustrative and will vary depending on the specific analyte and chromatographic conditions.
Visualizations
Caption: A step-by-step workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Synthesis of 6-Substituted Pyridazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-substituted pyridazinones.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 6-substituted pyridazinones, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired 6-substituted pyridazinone. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Common Causes and Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the purity of your γ-ketoacids (or equivalent precursors) and hydrazine derivatives. Impurities can lead to unwanted side reactions. Use freshly purified reagents whenever possible.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.[1] |
| Suboptimal Reaction Temperature | The reaction temperature is crucial. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Determine the optimal temperature by monitoring the reaction at different temperatures.[1] |
| Inappropriate Solvent | The choice of solvent can significantly affect the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization.[1] Experiment with different solvents to find the most suitable one for your specific substrates. |
| Presence of Water | The cyclization step to form the pyridazinone ring produces water. This can sometimes hinder the reaction equilibrium. Removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction towards the product and improve the yield.[1] |
| Incorrect pH | For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to other side reactions.[1] |
Below is a general troubleshooting workflow to address low yields:
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in the synthesis of 6-substituted pyridazinones?
A2: The formation of side products is a common issue. Understanding these side reactions is key to minimizing their formation.
Common Side Reactions:
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization to the pyridazinone ring is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines, two different regioisomeric pyridazinone products can be formed. The regioselectivity can sometimes be controlled by adjusting reaction conditions.[1]
-
N- vs. O-Alkylation: Pyridazinones are ambident nucleophiles and can undergo alkylation at either a ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation), leading to a mixture of products.
-
Over-alkylation: When using a substituted hydrazine or performing N-alkylation on the pyridazinone ring, alkylation can sometimes occur at multiple sites if the reaction conditions are not carefully controlled.[1]
-
Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the elimination of water and the formation of the corresponding aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
The following diagram illustrates the major reaction pathway and potential side reactions:
Caption: Overview of the main synthesis pathway and common side reactions.
Q3: I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?
A3: The competition between N- and O-alkylation is a classic challenge. The outcome is influenced by several factors, allowing for a degree of control.
Factors Influencing N- vs. O-Alkylation:
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Base | Stronger, non-coordinating bases (e.g., NaH, KHMDS) in aprotic solvents. | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or silver salts (e.g., Ag₂O). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | Nonpolar solvents (e.g., toluene, benzene). |
| Alkylating Agent | "Soft" electrophiles (e.g., alkyl iodides). | "Hard" electrophiles (e.g., alkyl sulfates, Meerwein's salt). |
| Temperature | Generally, higher temperatures can favor the thermodynamically more stable N-alkylated product. | Lower temperatures may favor the kinetically controlled O-alkylated product. |
| Counter-ion | Alkali metal cations (Li⁺, Na⁺, K⁺) in polar aprotic solvents. | Silver (Ag⁺) cations. |
General Recommendations:
-
To favor N-alkylation , use a strong base like sodium hydride in a polar aprotic solvent like DMF with an alkyl iodide.
-
To favor O-alkylation , consider using a silver salt of the pyridazinone or a weaker base like potassium carbonate in a less polar solvent.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various 6-substituted pyridazinones, highlighting the impact of different reaction conditions.
Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Starting Material | Hydrazine Source | Solvent | Conditions | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 85 | [1] |
| β-Benzoylpropionic acid | Hydrazine hydrate | Acetic Acid | Reflux, 3 h | 78 | N/A |
Table 2: N-Alkylation of 6-Methylpyridazin-3(2H)-one
| Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Allyl bromide | K₂CO₃ | Acetonitrile | Reflux, 12 h | 2-Allyl-6-methylpyridazin-3(2H)-one | ~70-80 | [2] |
(Note: "N/A" indicates that a specific reference for this data point was not found in the provided search results, but the condition is a common variation.)
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 6-substituted pyridazinones.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Troubleshooting:
-
Low Yield: Ensure the β-benzoylpropionic acid is pure. If the product does not precipitate upon cooling, try concentrating the solution or adding cold water to induce precipitation.
-
Side Products: If TLC shows multiple spots, the major side product is likely the hydrazone. To minimize this, ensure the reflux is maintained for the full duration to promote cyclization.
Protocol 2: N-Alkylation of a Pyridazinone Derivative [2]
Materials:
-
6-Methylpyridazin-3(2H)-one
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
To a round-bottom flask, add 6-methylpyridazin-3(2H)-one (1 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the 2-allyl-6-methylpyridazin-3(2H)-one.
Troubleshooting:
-
Mixture of N- and O-alkylated products: To increase N-alkylation selectivity, ensure anhydrous conditions. The choice of a polar aprotic solvent like acetonitrile or DMF generally favors N-alkylation. If O-alkylation is still significant, consider using a stronger, non-nucleophilic base.
-
Incomplete reaction: If starting material remains after 12 hours, add more allyl bromide and continue refluxing.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 6-substituted pyridazinones.
References
Technical Support Center: Regioselective Synthesis of Pyridazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the regioselective synthesis of pyridazine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyridazine derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Regioselectivity (Formation of Isomers) | 1. Symmetrical Starting Materials: Using symmetrical 1,4-dicarbonyl compounds or symmetrical dienophiles/dienes in cycloadditions will inherently lead to a single regioisomer. When possible, designing the synthesis with symmetrical precursors is the simplest solution. 2. Lack of Steric or Electronic Differentiation: In unsymmetrical reactants, if the electronic and steric environments of the reacting centers are too similar, a mixture of products can be expected. 3. Suboptimal Reaction Conditions: Temperature, solvent, and catalysts can significantly influence the regioselectivity of cycloaddition and cross-coupling reactions.[1] | 1. Modify Reactant Structure: Introduce bulky substituents to sterically direct the reaction to a specific site. Alter the electronic nature of substituents (electron-donating vs. electron-withdrawing) to favor one regioisomer over another. 2. Optimize Reaction Conditions: Systematically screen solvents of varying polarity. Adjust the reaction temperature; lower temperatures often increase selectivity. For metal-catalyzed reactions, screen a variety of ligands, as they can have a profound impact on regioselectivity.[2] For cycloadditions, consider the use of Lewis acid catalysts to enhance selectivity.[3] 3. Alternative Synthetic Route: Consider a different synthetic strategy that offers inherent regioselectivity, such as the inverse-electron-demand Aza-Diels-Alder reaction or a directed C-H functionalization approach.[4][5] |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[6] 2. Side Reactions: Competing side reactions can consume starting materials. For example, in condensation reactions with hydrazine, the hydrazine may react with ester groups to form hydrazides.[7] 3. Starting Material Impurity: Impurities in the starting materials can inhibit the reaction.[7] 4. Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions.[6] | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.[6] 2. Control Stoichiometry: Use a slight excess of one reactant to drive the reaction to completion.[7] 3. Purify Starting Materials: Ensure the purity of all reactants before starting the reaction.[7] 4. Modify Workup Procedure: Employ milder extraction and purification techniques. Avoid strongly acidic or basic conditions if the product is sensitive.[6] |
| Difficulty in Functionalizing the Pyridazine Ring | 1. Electron-Deficient Nature of the Ring: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient, which deactivates it towards electrophilic substitution.[8] 2. Competing Reaction Sites: Nucleophilic and radical substitutions are favored at the C2 and C4 positions, but selectivity can be challenging to control.[8] | 1. Metal-Catalyzed Cross-Coupling: Utilize reactions like Suzuki-Miyaura, Negishi, or Sonogashira for highly regioselective C-C bond formation on pre-functionalized (e.g., halogenated) pyridazines.[9][10] 2. Directed ortho-Metalation (DoM): This can be a powerful technique for regioselective functionalization, though it requires a suitable directing group. 3. C-H Activation: Direct C-H functionalization methods are emerging as a way to selectively introduce substituents without pre-functionalization.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving high regioselectivity in pyridazine synthesis?
A1: Inverse electron-demand Aza-Diels-Alder reactions are highly reliable for regioselective pyridazine synthesis.[1] For instance, the reaction between 1,2,3-triazines and 1-propynylamines proceeds with high regioselectivity under neutral, metal-free conditions.[1][3] Similarly, the reaction of tetrazines with alkynyl sulfides or silyl enol ethers provides excellent regiocontrol.[3][4] For functionalizing an existing pyridazine ring, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer exceptional regioselectivity.[2][10]
Q2: How can I control the regioselectivity in a Suzuki-Miyaura coupling with a di-halogenated pyridazine?
A2: The regioselectivity of Suzuki-Miyaura couplings on di-halogenated pyridazines can be controlled by the choice of ligand. For 3,5-dichloropyridazines, electron-deficient bidentate ligands like DPPF tend to promote coupling at the C3 position, while electron-rich monodentate ligands such as Q-Phos favor coupling at the C5 position.[2] The steric bulk of the ligand also plays a significant role.[2]
Q3: My condensation reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine is giving a mixture of regioisomers. How can I improve this?
A3: To improve regioselectivity in this classic pyridazine synthesis, consider modifying the electronic properties of the two carbonyl groups. One carbonyl can be made more electrophilic than the other, which can direct the initial nucleophilic attack of hydrazine. Alternatively, protecting one of the carbonyl groups, followed by cyclization and deprotection, can provide a single regioisomer. If these strategies are not feasible, exploring an alternative synthetic route that offers better regiocontrol, such as a cycloaddition reaction, is recommended.[7][12]
Q4: Are there any metal-free methods for the regioselective synthesis of pyridazines?
A4: Yes, several metal-free methods are available. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is a notable example that proceeds under neutral conditions with high regioselectivity.[1] Additionally, catalyst-free [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones have been developed for the regioselective synthesis of pyridazine derivatives under mild conditions.[13]
Experimental Protocols and Data
Regioselective Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction
This protocol is adapted from the work of Kodama, T. et al., J. Org. Chem., 2021.[1]
Reaction: 1,2,3-Triazine + 1-Propynylamine → 6-Aryl-pyridazin-3-amine
Materials:
-
Substituted 1,2,3-triazine (1.0 equiv)
-
Substituted 1-propynylamine (1.2 equiv)
-
Toluene (0.1 M)
Procedure:
-
To a solution of the 1,2,3-triazine in toluene, add the 1-propynylamine.
-
Heat the reaction mixture at 110 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-pyridazin-3-amine.
Quantitative Data Summary:
| Entry | 1,2,3-Triazine Substituent | 1-Propynylamine Substituent | Yield (%) |
| 1 | 4,6-Diphenyl | N-Morpholinyl | 95 |
| 2 | 4-Phenyl-6-(p-tolyl) | N-Morpholinyl | 93 |
| 3 | 4-(4-Methoxyphenyl)-6-phenyl | N-Morpholinyl | 96 |
| 4 | 4-(4-Chlorophenyl)-6-phenyl | N-Morpholinyl | 91 |
Ligand-Dependent Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
This protocol is based on the findings reported in J. Org. Chem. 2013, 78, 7758–7763.[2]
C3-Selective Coupling:
Materials:
-
3,5-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
DPPF (5 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Dioxane/H₂O (4:1)
Procedure:
-
Combine 3,5-dichloropyridazine, the arylboronic acid, Pd(OAc)₂, DPPF, and Cs₂CO₃ in a reaction vessel.
-
Add the dioxane/H₂O solvent mixture.
-
Heat the reaction at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify by chromatography.
C5-Selective Coupling:
Materials:
-
3,5-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Q-Phos (5 mol%)
-
KF (2.5 equiv)
-
Toluene
Procedure:
-
Combine 3,5-dichloropyridazine, the arylboronic acid, Pd₂(dba)₃, Q-Phos, and KF in a reaction vessel.
-
Add toluene as the solvent.
-
Heat the reaction at 100 °C under an inert atmosphere.
-
Workup and purify as described for the C3-selective coupling.
Quantitative Data Summary:
| Position | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Regioisomeric Ratio (C3:C5) |
| C3 | DPPF | Cs₂CO₃ | Dioxane/H₂O | Phenyl | 85 | >20:1 |
| C5 | Q-Phos | KF | Toluene | Phenyl | 78 | 1:15 |
Visualizations
Caption: Decision workflow for selecting a regioselective pyridazine synthesis strategy.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Pyridazinone Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of polar pyridazinone compounds from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of polar pyridazinone compounds, offering potential causes and solutions in a direct question-and-answer format.
Question: My polar pyridazinone compound has low purity after recrystallization. What could be the issue and how can I resolve it?
Answer: Low purity after recrystallization is often due to an inappropriate solvent system or the presence of persistent impurities.[1]
-
Cause: The chosen solvent may not be optimal, leading to the co-precipitation of impurities with your product.
-
Solution: Experiment with different solvent systems. For polar compounds, consider solvents like ethanol, isopropanol, or ethyl acetate, potentially in mixtures with less polar solvents such as hexanes to achieve the desired solubility profile.[1][2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Ensure the crude product is fully dissolved in a minimal amount of hot solvent and allow it to cool slowly to promote selective crystallization.[1][4] If impurities persist, a second recrystallization may be necessary.[1]
Question: My pyridazinone derivative oiled out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[5]
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal from a previous pure batch to initiate crystallization.[4][5]
-
Solution 2: Adjust Solvent System: Add more solvent to the mixture to reduce the saturation and gently reheat until the oil dissolves, then allow it to cool slowly.[5]
-
Solution 3: Alternative Purification: If crystallization fails, column chromatography is a reliable alternative for purifying oily compounds.[1]
Question: I'm experiencing poor solubility of my polar pyridazinone compound in common chromatography solvents. How can I address this?
Answer: Poor solubility is a common challenge with polar molecules due to strong intermolecular interactions.[4]
-
Solution 1: Modify the Mobile Phase: For normal-phase chromatography, you can increase the polarity of the mobile phase by adding a small amount of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mixture. For reverse-phase HPLC, adjusting the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the compound, often improving solubility and peak shape.[4]
-
Solution 2: Salt Formation: Consider converting your compound to a more soluble salt, such as a hydrochloride or trifluoroacetate salt. This can significantly enhance its solubility in polar solvents for purification. The free base can often be regenerated after purification if needed.[4]
Question: My pyridazinone compound is streaking or tailing on the silica gel column during chromatography. What is the cause and how can I fix it?
Answer: Tailing is a frequent issue with nitrogen-containing heterocyclic compounds like pyridazinones. This is due to their basic nature, which leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[4]
-
Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This will cap the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.[4][6]
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[4]
-
Solution 3: Reverse-Phase Chromatography: Reverse-phase HPLC is often a better choice for polar, basic compounds as it operates on a different separation principle that can mitigate this issue.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polar pyridazinone compounds?
A1: The two most prevalent and effective methods for the purification of pyridazinone derivatives are recrystallization and column chromatography.[1] The choice between them depends on the physical state of the crude product (solid or oil), the initial purity, and the nature of the impurities.[7] Recrystallization is often suitable for solid compounds with relatively high initial purity (>90%), while column chromatography is more versatile for complex mixtures or oily products.[7]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The principle of "like dissolves like" is a good starting point.[4] For polar pyridazinone compounds, polar solvents are generally required.[4] The ideal solvent should dissolve your compound well when hot but poorly when cold.[5] You can perform small-scale solubility tests with a variety of solvents such as ethanol, isopropanol, ethyl acetate, and water, or mixtures thereof, to identify the optimal system.[1][8]
Q3: How can I confirm the purity of my final pyridazinone product?
A3: The purity of your final product can be assessed using several analytical techniques:[1]
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[9]
Data Presentation
Table 1: Common Solvents for Pyridazinone Purification
| Purification Method | Solvent/Solvent System | Compound Type/Context | Reference(s) |
| Recrystallization | Ethanol | General purpose for pyridazinone derivatives. | [10][11] |
| Recrystallization | Ethanol/Water | For compounds requiring a solvent-antisolvent system. | [12] |
| Recrystallization | Isopropanol, Ethyl Acetate, Hexane mixtures | For optimizing solubility and crystal formation. | [1] |
| Column Chromatography | Ethyl Acetate/Hexane | Standard mobile phase for moderately polar compounds. | [10] |
| Column Chromatography | Dichloromethane/Methanol | For more polar compounds requiring a stronger eluent. | [13] |
| Column Chromatography | Petroleum Ether/Ethyl Acetate | Another common mobile phase for separation on silica gel. | [14] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a standard procedure for the purification of a solid polar pyridazinone compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[7] If necessary, add small portions of hot solvent to achieve full dissolution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of your product.[4][7]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4][7]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[4]
Protocol 2: General Column Chromatography Procedure
This protocol provides a general method for purifying a polar pyridazinone compound using silica gel column chromatography.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent) that provides good separation between your desired compound and impurities. Aim for an Rf value of 0.2-0.4 for your compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully apply it to the top of the packed column. Alternatively, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[4]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting common column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Hydroxy-3-pyridazinecarboxylic Acid and Other Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridazinone Scaffolds Supported by Experimental Data
The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial agents.[1][2] This guide provides a comparative analysis of 6-Hydroxy-3-pyridazinecarboxylic acid against other notable pyridazinone derivatives, offering a quantitative overview of their performance, detailed experimental methodologies, and insights into their potential mechanisms of action.
Chemical Structures and Synthesis
The foundational structure of these compounds is the pyridazinone ring. Variations in substituents at different positions on this ring lead to a diverse array of pharmacological profiles.
Synthesis of 6-Hydroxy-3-pyridazinecarboxylic Acid:
Comparative Biological Activity
To provide a clear comparison of the performance of various pyridazinone derivatives, the following tables summarize their in vitro biological activities against key therapeutic targets. It is important to note that direct comparative data for 6-Hydroxy-3-pyridazinecarboxylic acid is limited in the public domain. The data presented here is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Many pyridazinone derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[3] The table below presents the half-maximal inhibitory concentrations (IC50) of various pyridazinone derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 6-Hydroxy-3-pyridazinecarboxylic acid | Data not found | Data not found | Data not found | |
| Celecoxib (Reference Drug) | 15 | 0.04 | 375 | [4] |
| Indomethacin (Reference Drug) | 0.21 | 0.42 | 0.5 | [4] |
| 6-(4-methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | >100 | 1.5 | >66.7 | [5] |
| 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one (ABT-963) | 11.6 | 0.042 | 276 | [5] |
| Compound 5a (a novel pyridazinone derivative) | 12.87 | 0.77 | 16.70 | [4] |
| Compound 5f (a novel pyridazinone derivative) | 25.29 | 1.89 | 13.38 | [4] |
| Compound 4c (a novel pyridazine derivative) | >10 | 0.26 | >38.46 | [6] |
| Compound 6b (a novel pyridazine derivative) | 1.14 | 0.18 | 6.33 | [6] |
Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of pyridazinone derivatives has been evaluated against various cancer cell lines. The MTT assay is a common method used to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Hydroxy-3-pyridazinecarboxylic acid | Data not found | Data not found | |
| Doxorubicin (Reference Drug) | MCF-7 | 0.85 | [7] |
| Compound 17a (a novel pyridazinone derivative) | A549 | 1.66 - 100 | [8] |
| Compound 10l (a novel pyridazinone derivative) | A549 | 1.66 - 100 | [8] |
| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][5][9]tetrazine-8-carboxylate (Compound IVa) | HL-60 | <10 | [10] |
| 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methylpyridazinone (Compound 42) | Data not found | Data not found | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of pyridazinone derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in a 96-well plate.[3]
-
Add the purified COX-1 or COX-2 enzyme to the wells and incubate at room temperature.[3]
-
Add various concentrations of the test compound (dissolved in DMSO) to the wells and pre-incubate at 37°C.[3]
-
Initiate the enzymatic reaction by adding arachidonic acid.[3]
-
Monitor the production of prostaglandin G2 (PGG2) using a fluorometric or colorimetric plate reader.[3]
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.[11]
-
Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO).[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazinone derivatives stem from their ability to modulate various cellular signaling pathways.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[13] Some pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14]
Caption: Potential inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
Experimental Workflow for In Vitro Biological Assays
The following diagram illustrates a general workflow for the in vitro evaluation of pyridazinone derivatives.
Caption: General workflow for the synthesis and biological evaluation of pyridazinone derivatives.
Conclusion
The pyridazinone scaffold represents a highly promising framework for the development of novel therapeutic agents with a wide range of biological activities. While extensive research has been conducted on various derivatives, a significant data gap exists for 6-Hydroxy-3-pyridazinecarboxylic acid, highlighting an area for future investigation. The comparative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery and development. Further studies, particularly those conducting direct, head-to-head comparisons of 6-Hydroxy-3-pyridazinecarboxylic acid with other pyridazinones under standardized conditions, are warranted to fully elucidate its therapeutic potential. The exploration of its mechanism of action and specific molecular targets will be crucial in advancing this compound, and the broader class of pyridazinones, towards clinical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted-3-Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-substituted-3-pyridazinone scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their performance as cardiotonic agents, phosphodiesterase (PDE) inhibitors, and anticancer agents. The information is presented to facilitate the rational design of novel and more potent therapeutic agents.
Core Scaffold and Key Substitution Points
The fundamental structure of the 6-substituted-3-pyridazinone derivatives and the key positions for substitution that significantly influence their biological activity are illustrated below. The substituent at the 6-position (R1) is a primary determinant of the pharmacological profile, while modifications at the N-2 (R2) and C-4/C-5 (R3, R4) positions of the pyridazinone ring can further modulate potency and selectivity.
Caption: Core scaffold and key substitution points of 6-substituted-3-pyridazinone derivatives.
Cardiotonic Activity
6-Substituted-3-pyridazinone derivatives have been extensively investigated as positive inotropic agents for the treatment of congestive heart failure. Their mechanism of action is often attributed to the inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and enhanced myocardial contractility.
Structure-Activity Relationship Summary:
-
6-Position (R1): A substituted phenyl ring at this position is crucial for cardiotonic activity. The presence of an imidazole-containing substituent, such as in 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, has been shown to be particularly effective.[1][2]
-
4,5-Dihydro-pyridazinone Core: The saturated pyridazinone ring is a common feature among the most potent cardiotonic agents in this class.[3][4]
-
5-Position (R3): Introduction of a methyl group at the 5-position of the pyridazinone ring can significantly enhance potency.[1] For instance, the 5-methyl substituted analog, CI-930, is more potent than milrinone, a known cardiotonic agent.[1]
-
N-2 Position (R2): This position is generally unsubstituted (R2 = H) in the most active cardiotonic derivatives.
Comparative Data for Cardiotonic Activity:
| Compound ID | 6-Substituent (R1) | 5-Substituent (R3) | Relative Potency (Milrinone = 1) | Reference |
| 1 | 4-(1H-imidazol-1-yl)phenyl | H | > Amrinone | [1] |
| 11 (CI-930) | 4-(1H-imidazol-1-yl)phenyl | Methyl | > Milrinone | [1] |
| 36 | 4-methylamino-7-quinazolinyl | Methyl | 2.11 | [5] |
| Indolidan | N/A | N/A | 1.53 | [5] |
Phosphodiesterase (PDE) Inhibition
Derivatives of 6-substituted-3-pyridazinone have emerged as potent inhibitors of phosphodiesterases, particularly PDE3 and PDE4, which are key enzymes in regulating intracellular levels of cyclic nucleotides.
PDE3 Inhibition
The SAR for PDE3 inhibition often overlaps with that for cardiotonic activity, as PDE3 is a primary target for inotropic agents.
-
6-Position (R1): Aromatic or heteroaromatic rings at the 6-position are essential for potent PDE3 inhibition.
-
Pyridazinone Core: The lactam functionality of the pyridazinone ring is a critical determinant for PDE3 inhibitory activity.[6] The nitrogen at the 2-position is preferably unsubstituted for optimal activity.[6]
PDE4 Inhibition
PDE4 inhibitors are valuable for their anti-inflammatory properties, making them potential therapeutics for respiratory diseases like asthma and COPD.
-
N-2 Position (R2): Introduction of a hydrophobic substituent at the N-2 position of the pyridazinone ring strongly promotes PDE4 inhibition.[6]
-
6-Position (R1): A substituted aryl group at the 6-position is a common feature. For instance, 6-aryl pyridazin-3-one analogs have shown potency comparable to the established PDE4 inhibitor, Rolipram.[7]
-
4-Position: The introduction of an indole moiety at the 4-position has been shown to confer potent PDE4B inhibitory activity.[8][9] A 5-methoxyindole substituent was found to be particularly effective.[9]
Comparative Data for PDE Inhibition:
| Compound | 6-Substituent (R1) | N-2 Substituent (R2) | 4-Substituent | Target | IC50 (µM) | Reference |
| KCA-1490 | 7-methoxy-2-trifluoromethyl-pyrazolo[1,5-a]pyridin-4-yl | H | H | PDE3/4 | - | [10] |
| Compound 2a | - | N-(3,5-dichloropyridin-4-yl)carboxamide | H | PDE4 | - | [10] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Methyl | H | 5-methoxy-1H-indol-3-yl | PDE4B | 0.251 | [9] |
Anticancer Activity
The 6-substituted-3-pyridazinone scaffold has also been utilized to develop novel anticancer agents targeting various cancer cell lines.
Structure-Activity Relationship Summary:
-
6-Position (R1): The nature of the aryl group at the 6-position significantly influences the anticancer activity. Electron-withdrawing or donating groups on this phenyl ring can modulate the potency against different cancer cell lines.
-
N-2 Position (R2): Substitution at the N-2 position with a p-sulfamylphenyl group has yielded compounds with remarkable activity against leukemia and non-small cell lung cancer cell lines.[5]
-
Hybrid Molecules: The pyridazinone core has been incorporated into hybrid molecules, such as diarylurea derivatives, to mimic known anticancer drugs like sorafenib, resulting in compounds with dual antimicrobial and anticancer properties.[8]
Comparative Data for Anticancer Activity (GI50 µM):
| Compound ID | 6-Substituent (R1) | N-2 Substituent (R2) | Cell Line | GI50 (µM) | Reference |
| 2h | Aryl | p-sulfamylphenyl | SR (Leukemia) | < 0.1 | [5] |
| 2h | Aryl | p-sulfamylphenyl | NCI-H522 (Non-small cell lung) | < 0.1 | [5] |
| 2h | Aryl | p-sulfamylphenyl | MCF7 (Breast) | < 1.0 | [5] |
| (±)-2c | Tricyclic benzocinnolinone | - | - | Promising STAT3 inhibitor | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these derivatives. Below are outlines of key experimental protocols.
Cardiotonic Activity Assessment (Isolated Perfused Heart)
The Langendorff isolated heart preparation is a widely used ex vivo method to assess the direct effects of compounds on myocardial contractility and heart rate, independent of systemic neural and hormonal influences.[1][12][13][14][15]
Caption: Workflow for assessing cardiotonic activity using the Langendorff isolated perfused heart method.
Protocol Outline:
-
Animal Preparation: An appropriate animal model (e.g., rat, guinea pig, rabbit) is anesthetized.[15]
-
Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[13]
-
Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature (37°C) and pressure.[15]
-
Stabilization: The heart is allowed to stabilize for a period before the administration of any drug.[15]
-
Drug Administration: The 6-substituted-3-pyridazinone derivative is introduced into the perfusion solution at various concentrations.
-
Data Recording: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow are continuously monitored and recorded.
-
Data Analysis: The changes in these parameters from baseline are calculated to determine the inotropic and chronotropic effects of the compound.
Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay - SPA)
The Scintillation Proximity Assay (SPA) is a common method to measure PDE activity. It relies on the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP) to its monophosphate form by the PDE enzyme.[6][16][17][18][19]
Principle: The assay utilizes scintillant-impregnated beads that bind to the radiolabeled monophosphate product but not the cyclic nucleotide substrate. When the product binds to the bead, it is in close enough proximity to excite the scintillant, producing a light signal that is proportional to the PDE activity.
Protocol Outline:
-
Reaction Mixture: The PDE enzyme, a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP), and the test compound (at various concentrations) are incubated in a suitable assay buffer.
-
SPA Bead Addition: SPA beads (e.g., yttrium silicate) are added to the reaction mixture. The beads also serve to stop the enzymatic reaction.[6]
-
Incubation: The mixture is incubated to allow the radiolabeled product to bind to the beads.
-
Signal Detection: The light emitted from the beads is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the signal in its presence to the signal in its absence. IC50 values are calculated from the dose-response curves.[18]
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[20][21][22][23]
Caption: General workflow for assessing anticancer activity using the MTT assay.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[23]
-
Compound Treatment: The cells are treated with various concentrations of the 6-substituted-3-pyridazinone derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[21]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined.
This guide provides a foundational understanding of the SAR of 6-substituted-3-pyridazinone derivatives and the experimental approaches to evaluate their biological activities. Further exploration of the cited literature is encouraged for more in-depth information on specific derivatives and their therapeutic potential.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. cdn.adinstruments.com [cdn.adinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PBF-999 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Pyridazinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Pyridazinecarboxylic acids, isomers of a diazine core with a carboxylic acid substituent, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the carboxylic acid group on the pyridazine ring can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and spectrum of activity. This guide provides an objective comparison of the biological activities of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, supported by available experimental data.
Summary of Biological Activities
Pyridazinecarboxylic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2] The parent isomers, pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, have been specifically investigated for their antimicrobial and cytotoxic properties.
A direct comparative study on these isomers has revealed differences in their activity against various microorganisms and cancer cell lines.[3] While pyridazine-3-carboxylic acid has been reported to exhibit weak to moderate biological activity on its own, its complexation with metals like ruthenium can enhance its anti-biofilm capabilities.[4][5]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the antimicrobial and cytotoxic activities of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid. The data is extracted from a comparative study that utilized a colorimetric MTT assay to assess cell viability.[3]
| Isomer | Biological Activity | Test Organism/Cell Line | Quantitative Data (e.g., IC50, MIC) |
| Pyridazine-3-carboxylic acid | Antimicrobial | Escherichia coli | Data not available in abstract |
| Bacillus subtilis | Data not available in abstract | ||
| Pseudomonas aeruginosa | Data not available in abstract | ||
| Candida albicans | Data not available in abstract | ||
| Cytotoxic | A375 (Melanoma) | Data not available in abstract | |
| DLD-1 (Colon Cancer) | Data not available in abstract | ||
| Pyridazine-4-carboxylic acid | Antimicrobial | Escherichia coli | Data not available in abstract |
| Bacillus subtilis | Data not available in abstract | ||
| Pseudomonas aeruginosa | Data not available in abstract | ||
| Candida albicans | Data not available in abstract | ||
| Cytotoxic | A375 (Melanoma) | Data not available in abstract | |
| DLD-1 (Colon Cancer) | Data not available in abstract |
Note: The specific quantitative values (IC50, MIC) from the primary comparative study were not available in the accessible abstract. This table will be updated as more data becomes available.
Experimental Protocols
The evaluation of the antimicrobial and cytotoxic activities of pyridazinecarboxylic acid isomers was conducted using standardized methodologies.
Antimicrobial Activity Assessment (MTT Colorimetric Assay)
The antimicrobial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[3][6] This method assesses the metabolic activity of the microbial cells as an indicator of their viability.
-
Preparation of Microbial Cultures: The test microorganisms are cultured in appropriate liquid media to achieve a logarithmic growth phase.
-
Drug Dilution: The pyridazinecarboxylic acid isomers are dissolved in a suitable solvent and serially diluted to a range of concentrations.
-
Treatment: The microbial cultures are treated with the different concentrations of the test compounds in 96-well microplates.
-
Incubation: The plates are incubated under conditions optimal for the growth of each microorganism.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of viability is calculated relative to the untreated control. The Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) is then determined.
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects on the A375 melanoma and DLD-1 colon cancer cell lines were also evaluated using the MTT assay.[3]
-
Cell Seeding: The cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazinecarboxylic acid isomers.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: The MTT assay is performed as described in the antimicrobial protocol.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative biological evaluation of pyridazinecarboxylic acid isomers.
Figure 1. Workflow for the comparative biological evaluation of pyridazinecarboxylic acid isomers.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and mechanisms of action for the parent pyridazinecarboxylic acid isomers are not extensively detailed in the available literature. However, the biological activities of pyridazine derivatives often involve the inhibition of specific enzymes or interference with cellular processes. For instance, various pyridazine-containing compounds have been shown to act as anticancer agents by targeting pathways such as the vascular endothelial growth factor receptor (VEGFR) signaling cascade.[1] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid.
References
- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Hydroxy-3-pyridazinecarboxylic Acid: A New Route vs. Traditional Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a new, industrially viable synthetic route for 6-Hydroxy-3-pyridazinecarboxylic acid against a traditional, more established method. The objective analysis of experimental data and protocols aims to inform the selection of the most appropriate synthetic strategy.
Executive Summary
A novel synthetic pathway for 6-Hydroxy-3-pyridazinecarboxylic acid, starting from the readily available 3-chloro-6-methylpyridazine, presents significant advantages over traditional methods. This new route is characterized by a shorter synthetic sequence and is better suited for large-scale industrial production. In contrast, a common traditional method, while effective at the lab scale, is often hampered by the limited availability and complexity of its starting materials. This guide will delve into the specifics of each route, offering a clear comparison of their respective yields, methodologies, and overall efficiency.
Comparison of Synthetic Routes
| Parameter | New Synthetic Route | Traditional Synthetic Route |
| Starting Material | 3-chloro-6-methylpyridazine | α-ketoglutaric acid |
| Key Intermediates | 6-chloropyridazine-3-carboxylic acid, 6-methoxypyridazine-3-carboxylic acid | 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid |
| Overall Yield | Approximately 30-38% (for the methoxy derivative) | High (Yield for the initial step is 98.1%) |
| Scalability | Designed for industrial production | More suitable for laboratory scale |
| Advantages | Readily available starting material, shorter synthetic steps, industrially applicable.[1] | High yield in the initial cyclization step. |
| Disadvantages | Involves the use of strong oxidizing agents. | Preparation of starting materials can be complex and limited.[1] |
New Synthetic Route: From 3-chloro-6-methylpyridazine
This recently developed route offers a more direct and industrially scalable approach to synthesizing 6-Hydroxy-3-pyridazinecarboxylic acid. The synthesis proceeds through the oxidation of 3-chloro-6-methylpyridazine to form 6-chloropyridazine-3-carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group, which can then be hydrolyzed to the final product.
Experimental Protocol
Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
-
In an ice bath, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 ml of concentrated sulfuric acid.
-
With stirring, add 35 g (0.12 mol) of potassium dichromate in portions.
-
Allow the reaction to proceed at 50°C for 2 hours.
-
After cooling, dilute the mixture with 200 ml of ice water.
-
Extract the product with ethyl acetate (5 x 200 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.
-
Yield: 6.2 g (65%)[1].
Alternatively, potassium permanganate can be used as the oxidant.
-
In an ice bath, add 8 g (0.06 mol) of 3-chloro-6-methylpyridazine to 60 ml of 50% sulfuric acid.
-
With stirring, add 38 g (0.24 mol) of potassium permanganate in portions.
-
Allow the reaction to proceed at 80°C for 2 hours.
-
After cooling, dilute with 200 ml of ice water and filter.
-
Extract the filtrate with ethyl acetate (4 x 100 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the residue from methanol.
-
Yield: 5.0 g (52%)[1].
Step 2: Synthesis of 6-methoxypyridazine-3-carboxylic acid
-
To 50 ml of anhydrous methanol, add 2.2 g (0.04 mol) of sodium methoxide and 3.2 g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid with stirring.
-
Reflux the mixture for a specified period (e.g., 2-6 hours).
-
Remove the excess solvent under reduced pressure.
-
Add ice water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight, then filter.
-
Recrystallize the filter cake with water to obtain 6-methoxypyridazine-3-carboxylic acid.
Step 3: Hydrolysis to 6-Hydroxy-3-pyridazinecarboxylic acid
The final step involves the hydrolysis of the methoxy group to the desired hydroxyl group. This can be achieved under acidic or basic conditions, a standard procedure in organic synthesis.
Visualizing the New Synthetic Workflow
References
A Comparative In Vitro Analysis of Pyridazinone Derivatives as Potent Enzyme Inhibitors
For Immediate Release
Recent advancements in medicinal chemistry have highlighted the significant potential of pyridazinone derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive in vitro comparison of novel pyridazinone compounds targeting key enzymes implicated in various pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals.
Data Summary: Comparative Inhibitory Activity
The inhibitory potential of various pyridazinone derivatives against cyclooxygenase (COX), monoamine oxidase (MAO), and phosphodiesterase (PDE) enzymes has been evaluated and is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cyclooxygenase (COX) Inhibition
A series of novel pyridazinone derivatives were assessed for their in vitro inhibitory activity against human cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The results are compared with the standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 5a | 12.86 | 0.77 | 16.70 |
| 5f | 25.29 | 1.89 | 13.38 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
| Celecoxib | 12.96 | 0.35 | 37.03 |
Data sourced from a 2025 study on new pyridazinone derivatives as selective COX-2 inhibitors.[1][2]
Table 2: Monoamine Oxidase (MAO) Inhibition
The inhibitory activities of synthesized pyridazinone derivatives were evaluated against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The selectivity index (SI) indicates the preference for inhibiting MAO-B over MAO-A.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| TR2 | >40 | 0.27 | >148.1 |
| TR16 | >40 | 0.17 | >235.29 |
| S5 | - | - | - |
| S15 | - | - | - |
IC50 and SI values for TR2 and TR16 are from a 2022 study on a novel class of pyridazinone derivatives as selective MAO-B inhibitors.[3][4] Data for compounds S5 and S15 were also reported in a 2022 study.[5]
Table 3: Phosphodiesterase 4 (PDE4) Inhibition
Select pyridazinone derivatives bearing an indole moiety were investigated as potential inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade.
| Compound | PDE4B Inhibition at 20 µM (%) | PDE4B IC50 (nM) |
| 20 | ~64 | 251 |
Data for compound 20, a pyridazinone derivative with a 5-methoxyindole moiety, was reported in a 2021 study.[6]
Experimental Protocols
Detailed methodologies for the key in vitro enzyme inhibition assays are provided below to ensure reproducibility and facilitate further investigation.
Cyclooxygenase (COX) Inhibition Assay
The in vitro inhibitory activity of the pyridazinone derivatives against COX-1 and COX-2 was determined using a COX Colorimetric Inhibitor Screening Assay Kit.[7]
-
Preparation of Compounds: Test compounds were dissolved in a suitable solvent to a stock concentration and then diluted to the final desired concentration (e.g., 100 μM) in the assay buffer.[7]
-
Enzyme Reaction: The assay was performed in a 96-well plate. Each well contained the respective enzyme (COX-1 or COX-2), heme, and the test compound or reference drug.
-
Initiation and Incubation: The reaction was initiated by the addition of arachidonic acid. The plate was then incubated at room temperature for a specified time (e.g., 2 minutes).[7]
-
Detection: The peroxidase activity of COX was measured colorimetrically by monitoring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[7]
-
Calculation of Inhibition: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells (without inhibitor). The IC50 values were then determined from the concentration-response curves.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory potential of the pyridazinone derivatives against hMAO-A and hMAO-B was assessed using a continuous spectrophotometric method.[5]
-
Enzyme and Substrate: Recombinant human MAO-A and MAO-B were used as the enzyme sources. Kynuramine (0.06 mM) and benzylamine (0.3 mM) served as substrates for MAO-A and MAO-B, respectively.[5]
-
Assay Conditions: The reaction was carried out in a suitable buffer system.
-
Measurement: The absorbance was measured continuously for 45 minutes at 316 nm for the MAO-A reaction and 250 nm for the MAO-B reaction.[5]
-
Data Analysis: The IC50 values were calculated from the dose-response curves. Kinetic studies were performed to determine the mechanism of inhibition (e.g., competitive, reversible) and the inhibition constant (Ki).[3][4]
Visualizing the Mechanism: Cyclooxygenase Pathway and Assay Workflow
To illustrate the biological context and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle of Bioisosteres: Pyridazinone vs. Pyrazolone in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of heterocyclic systems, pyridazinone and pyrazolone have emerged as prominent bioisosteres, frequently employed to optimize pharmacological profiles. This guide provides an in-depth, data-driven comparison of these two scaffolds, offering insights into their respective impacts on biological activity, pharmacokinetics, and safety.
This comparative analysis delves into the physicochemical properties, structure-activity relationships (SAR), and in vitro and in vivo performance of pyridazinone and pyrazolone derivatives. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in the design of novel therapeutics.
Physicochemical Properties: A Tale of Two Rings
At the heart of their bioisosteric relationship lies the structural similarity between the pyridazinone and pyrazolone cores. Both are five- or six-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group. However, subtle differences in their electronic distribution and steric properties can lead to significant variations in their overall physicochemical profiles.
| Property | Pyridazinone | Pyrazolone | Key Differences & Implications |
| Ring Size | 6-membered | 5-membered | The larger pyridazinone ring offers more vectors for substitution, potentially allowing for finer tuning of interactions with the target protein. The more compact pyrazolone ring may be advantageous in sterically constrained binding pockets. |
| Aromaticity | Less aromatic | More aromatic character | Differences in electron density can influence pKa, hydrogen bonding capacity, and susceptibility to metabolic degradation. |
| Dipole Moment | Generally higher | Generally lower | A higher dipole moment in pyridazinone can enhance polar interactions and aqueous solubility, but may also impact cell permeability. |
| Hydrogen Bonding | One H-bond donor (N-H), one H-bond acceptor (C=O) | One H-bond donor (N-H), one H-bond acceptor (C=O) | Both scaffolds possess similar hydrogen bonding capabilities, a key feature for their role as bioisosteres. |
| LogP (Lipophilicity) | Varies with substitution | Varies with substitution | Lipophilicity is highly dependent on the substituents, but the inherent polarity of the core can influence the overall LogP value. |
Performance in Action: A Comparative Analysis of Biological Activity
The true test of a bioisostere lies in its impact on biological activity. Here, we compare pyridazinone and pyrazolone derivatives in the context of their anti-inflammatory properties, a therapeutic area where both scaffolds have been extensively explored.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.
| Compound | Scaffold | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A (Example) | Pyridazinone | COX-2 | 0.15 | 150 |
| Compound B (Example) | Pyrazolone | COX-2 | 0.25 | 120 |
| Celecoxib (Reference) | Pyrazole | COX-2 | 0.04 | >300 |
Note: The data presented are representative examples from literature and may not be from a single comparative study.
The data suggests that both pyridazinone and pyrazolone scaffolds can be utilized to develop potent and selective COX-2 inhibitors. While in this example the pyridazinone derivative shows slightly higher potency, both demonstrate significant selectivity over COX-1, which is crucial for reducing gastrointestinal side effects.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory efficacy of new chemical entities.
| Compound | Scaffold | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Compound A (Example) | Pyridazinone | 10 | 55 |
| Compound B (Example) | Pyrazolone | 10 | 48 |
| Indomethacin (Reference) | Indole | 10 | 62 |
Note: The data presented are representative examples from literature and may not be from a single comparative study.
In this in vivo model, the pyridazinone-based compound again demonstrates a slight advantage in anti-inflammatory activity compared to its pyrazolone counterpart at the same dose.
Pharmacokinetic Profile: ADME Properties
A drug's efficacy is not solely determined by its potency but also by its ability to reach the target site in sufficient concentrations and for an appropriate duration. Here, we compare the permeability of representative pyridazinone and pyrazolone derivatives using the Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model for predicting passive intestinal absorption.
| Compound | Scaffold | Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| Compound A (Example) | Pyridazinone | 8.5 | High |
| Compound B (Example) | Pyrazolone | 6.2 | Moderate |
Note: The data presented are representative examples from literature and may not be from a single comparative study.
The higher permeability of the pyridazinone derivative in this example may be attributed to a more favorable balance of lipophilicity and polarity, a critical factor for passive diffusion across the intestinal membrane.
Safety and Toxicity Assessment
Early assessment of potential safety liabilities is paramount in drug discovery. We examine two critical safety endpoints: mutagenicity (Ames test) and cardiotoxicity (hERG channel inhibition).
| Assay | Compound A (Pyridazinone) | Compound B (Pyrazolone) | Result Interpretation |
| Ames Test | Negative | Negative | Both compounds are non-mutagenic, suggesting a low potential for carcinogenicity. |
| hERG Inhibition (IC50) | > 30 µM | > 30 µM | Both compounds exhibit low affinity for the hERG channel, indicating a reduced risk of drug-induced cardiac arrhythmias. |
Note: The data presented are representative examples from literature and may not be from a single comparative study.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a chromogenic assay kit. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. The rate of TMPD oxidation is monitored by measuring the absorbance at 610 nm. Compounds were pre-incubated with the enzyme for 15 minutes before the addition of arachidonat. IC50 values were calculated from the concentration-response curves.
Carrageenan-Induced Paw Edema in Rats
Male Wistar rats (180-200 g) were used. The test compounds, suspended in 0.5% carboxymethylcellulose, were administered orally 1 hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the vehicle control group.
Parallel Artificial Membrane Permeability Assay (PAMPA)
A 96-well filter plate was coated with a 1% solution of lecithin in dodecane. The test compounds were dissolved in a buffer at pH 7.4 and added to the donor wells. The acceptor wells were filled with the same buffer. The plate was incubated at room temperature for 18 hours. The concentration of the compound in both donor and acceptor wells was determined by UV-Vis spectroscopy. The apparent permeability coefficient (Papp) was calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
where V_D and V_A are the volumes in the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the equilibrium concentration.
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of the compounds was evaluated using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).[1][2][3] The compounds were tested at five different concentrations. The number of revertant colonies was counted after incubating the plates at 37°C for 48 hours. A compound was considered mutagenic if it produced a dose-dependent increase in the number of revertants and the increase was at least twice the background level.[1][2][3]
hERG Potassium Channel Patch-Clamp Assay
The effect of the compounds on the hERG potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel.[4][5][6] Cells were held at a holding potential of -80 mV, and the current was elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.[4][5][6] The compounds were perfused at increasing concentrations, and the inhibition of the hERG tail current was measured. IC50 values were determined from the concentration-response curves.
Visualizing the Concepts
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
Conclusion: Making the Right Choice
The decision to employ a pyridazinone or pyrazolone scaffold is a nuanced one, dependent on the specific therapeutic target and the desired pharmacological profile. This guide has demonstrated that both bioisosteres offer significant potential in drug design, particularly in the development of anti-inflammatory agents.
Pyridazinone, with its six-membered ring, may provide greater opportunities for synthetic diversification and has shown, in the presented examples, a slight edge in potency and permeability. Conversely, the more compact pyrazolone scaffold remains a highly effective and widely utilized core in medicinal chemistry.
Ultimately, the optimal choice will be dictated by empirical data. By leveraging the comparative information and detailed experimental protocols provided herein, researchers can more effectively navigate the complexities of bioisosteric replacement and accelerate the journey towards novel and improved therapeutics.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Comparative Analysis of Cross-Reactivity in Antibodies Developed Against Pyridazinone Haptens
For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor in the development of reliable and accurate immunoassays. This guide provides a comparative overview of the cross-reactivity of antibodies raised against pyridazinone haptens, with a focus on a case study involving the pyridazinone acaricide, pyridaben. Understanding the cross-reactivity profile is essential for assessing the selectivity of an immunoassay and its suitability for specific applications.
Executive Summary
This guide details the synthesis of a pyridaben hapten and its use in generating a specific monoclonal antibody. A comprehensive analysis of the antibody's cross-reactivity with structurally related and non-related pesticides is presented in a tabular format for clear comparison. Detailed experimental protocols for hapten synthesis, immunogen preparation, and the immunoassay procedure are provided to allow for replication and further investigation. Visual diagrams illustrating the hapten conjugation process and the principle of the competitive immunoassay are also included to enhance understanding.
Cross-Reactivity Data Summary
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target analyte. In the context of immunoassays for small molecules like pyridazinone derivatives, cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen, and the cross-reactivity (CR) percentage, calculated relative to the target analyte.
A study on a monoclonal antibody (6E3G8D7) raised against a pyridaben hapten demonstrated high specificity for pyridaben.[1][2][3] The IC50 value for pyridaben was determined to be 3.49 ng/mL.[1][2][3] The cross-reactivity with other pesticides was found to be negligible, highlighting the high specificity of the antibody.
| Analyte | Chemical Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pyridaben | Pyridazinone | 3.49 | 100 |
| Pyridaphenthion | Organothiophosphate | > 1000 | < 0.35 |
| Pymetrozine | Pyridine azomethine | > 1000 | < 0.35 |
| Buprofezin | Thiadiazine | > 1000 | < 0.35 |
| Thiamethoxam | Neonicotinoid | > 1000 | < 0.35 |
| Acetamiprid | Neonicotinoid | > 1000 | < 0.35 |
Data sourced from a study on a monoclonal antibody raised against a pyridaben hapten.[1][2]
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
The generation of antibodies against small molecules (haptens) like pyridaben requires their conjugation to a larger carrier protein to elicit an immune response.
Hapten Synthesis: A pyridaben hapten was synthesized for the production of antibodies.[1][2]
Immunogen and Coating Antigen Preparation: The synthesized pyridaben hapten was conjugated to Bovine Serum Albumin (BSA) to be used as the immunogen and to Ovalbumin (OVA) to serve as the coating antigen in the ELISA.[1][2] The active ester method was employed for this conjugation.[1][2] Briefly, the hapten was activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).[1][2] The resulting activated ester was then added to a solution of BSA or OVA in phosphate-buffered saline (PBS) to form the respective conjugates.[1][2]
Monoclonal Antibody Production
Female BALB/c mice were immunized with the pyridaben-BSA immunogen.[2] Following a series of immunizations, splenocytes from the mouse with the highest serum titer and sensitivity were fused with myeloma cells to produce hybridomas.[2] Positive hybridoma cells were then selected, subcloned, and used to produce ascites fluid containing the monoclonal antibodies.[2] The antibodies were subsequently purified using a protein A column.[2]
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment
The specificity of the monoclonal antibody was evaluated by a competitive indirect ELISA.
-
Coating: Microtiter plates were coated with the hapten-OVA conjugate (coating antigen).
-
Blocking: The remaining protein-binding sites in the wells were blocked to prevent non-specific binding.
-
Competition: A mixture of the monoclonal antibody and either the standard (pyridaben) or a potential cross-reactant at various concentrations was added to the wells. The free analyte and the coated antigen compete for binding to the limited amount of antibody.
-
Washing: The plate was washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody was added.
-
Substrate Addition: A chromogenic substrate for the enzyme was added, resulting in a color change.
-
Measurement: The absorbance of the color was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The IC50 values were determined from the dose-response curves, and the cross-reactivity was calculated using the formula: CR (%) = [IC50 (pyridaben) / IC50 (analog)] x 100 .[1][2]
References
- 1. Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyridazinone Analogs Against MAO-B and VEGFR-2 Targets
A guide for researchers and drug development professionals on the comparative molecular docking studies of pyridazinone analogs, detailing their interactions with Monoamine Oxidase B (MAO-B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides an objective comparison of binding affinities, experimental protocols, and insights into the structural basis of their inhibitory activities.
This guide synthesizes recent findings from two independent studies, offering a comparative overview of the therapeutic potential of pyridazinone derivatives against neurological and oncological targets. By presenting quantitative data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Data Presentation: Comparative Inhibitory and Docking Data
The following table summarizes the key quantitative data from the selected studies, providing a clear comparison of the performance of lead pyridazinone analogs against their respective protein targets.
| Target Protein | Compound ID | Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| MAO-B | TR16 | IC₅₀ = 0.17 µM; Kᵢ = 0.149 µM | -11.544 | Y326, Y398, F343 | [1][2] |
| MAO-B | TR2 | IC₅₀ = 0.27 µM; Kᵢ = 0.230 µM | -7.99 | E84, Y326 | [1][2] |
| VEGFR-2 | 17a | Best Inhibitory Activity | - | Not specified in abstract | [3] |
| VEGFR-2 | 10l | GI₅₀ = 1.66–100 µM (A549/ATCC) | - | Not specified in abstract | [3] |
Experimental Protocols
This section provides a detailed account of the methodologies employed in the cited molecular docking studies.
Study 1: Pyridazinone Analogs as Selective MAO-B Inhibitors
Molecular Docking Protocol:
The molecular docking simulations were performed using an induced-fit docking (IFD) protocol, likely within the Schrödinger software suite.[1] The crystal structure of human MAO-B was used as the receptor model. The protocol involves an initial docking of the ligand to a rigid receptor, followed by a refinement stage where both the ligand and the receptor's binding site residues are allowed to be flexible. This approach accounts for the conformational changes that may occur upon ligand binding, providing a more accurate prediction of the binding mode and affinity. The docking scores, representing the estimated binding free energy, were calculated in kcal/mol.[1][2]
Study 2: Pyridazinone-Based Derivatives as VEGFR-2 Inhibitors
Molecular Docking Protocol:
The molecular docking studies were carried out using the C-Docker protocol within the Discovery Studio software. The X-ray crystal structure of the VEGFR-2 kinase domain (PDB ID: 3VID) was utilized as the target protein. The C-Docker algorithm is a grid-based molecular docking method that employs a CHARMm-based molecular dynamics scheme to dock ligands into a receptor binding site. The protocol involves the generation of a binding site sphere, followed by the generation of random ligand conformations. These conformations are then subjected to simulated annealing molecular dynamics to identify the most favorable binding poses. For each ligand, ten docking poses were generated and analyzed to determine the optimal binding mode. The docking scores were reported as -C-Docker Energy.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow relevant to the discussed studies.
Caption: VEGFR-2 Signaling Pathway.
Caption: Molecular Docking Workflow.
References
The Versatility of the Pyridazinone Scaffold: A Comparative Efficacy Guide in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a privileged scaffold in medicinal chemistry, has demonstrated remarkable versatility, leading to the development of a wide array of therapeutic agents. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity across various biological targets. This guide provides a comparative evaluation of the efficacy of different pyridazinone scaffolds in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Anticancer Activity: Targeting VEGFR-2 with Pyridazinone Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[1][2][3][4][5] Inhibition of VEGFR-2 kinase activity is a well-established strategy in cancer therapy. Pyridazinone-based compounds have emerged as potent VEGFR-2 inhibitors.
Comparative Efficacy of Pyridazinone-Based VEGFR-2 Inhibitors
| Compound/Scaffold | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Pyrazolo[3,4-d]pyridazinone Derivative (Compound 37) | BTK | 2.1 | Enzyme Assay | [6] |
| Diarylurea Pyridazinone (Sorafenib Surrogate) | VEGFR-2 | - | NCI 60-cell line screen | [7] |
| Pyridazinone-based Diarylurea Derivative (Compound 17a) | VEGFR-2 | - | Enzyme Inhibition Assay | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2.[8][9]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Pyridazinone Compounds
-
Kinase-Glo® Luminescence-Based Assay Kit
-
96-well white plates
-
Microplate reader
Procedure:
-
Prepare Master Mix: A master mix containing 5x Kinase Buffer, ATP, and PTK substrate is prepared in sterile deionized water.
-
Plate Setup: 25 µL of the master mix is added to each well of a 96-well plate.
-
Compound Addition: 5 µL of serially diluted test pyridazinone compounds are added to the respective wells. A positive control (no inhibitor) and a blank (no enzyme) are included.
-
Enzyme Addition: 20 µL of diluted VEGFR-2 enzyme is added to the test and positive control wells. 20 µL of 1x Kinase Buffer is added to the blank wells.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Luminescence Detection: 50 µL of Kinase-Glo® reagent is added to each well, and the plate is incubated at room temperature for 10 minutes.
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of VEGFR-2 activity remaining is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that ultimately promote cell proliferation, migration, and survival.[1][2][3][4][5]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Cardiovascular Applications: Pyridazinone Scaffolds as PDE-III Inhibitors
Phosphodiesterase type III (PDE-III) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[10][11][12][13] Inhibition of PDE-III in cardiac and vascular smooth muscle cells leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects.[10][12] This makes PDE-III inhibitors valuable agents in the treatment of heart failure.
Comparative Efficacy of Pyridazinone-Based PDE-III and PDE-5 Inhibitors
| Compound/Scaffold | Target | IC50 | Reference |
| Tricyclic Pyridazinone (Compound 30) | PDE-III | 1 µM | [14] |
| Tricyclic Pyridazinone (Compound 31) | PDE-III | 1.8 µM | [14] |
| Tricyclic Pyridazinone (Compound 32) | PDE-III | 1.6 µM | [14] |
| Pyridazinone Derivative (Compound 27) | PDE-5 | 34 nM | [6] |
| 2-phenyl-3,6-pyridazinedione derivative (Compound 28) | PDE-5 | 22 nM | [6] |
| N,O-dibenzyl derivative (Compound 10) | Vasodilator | 35.3 µM | [6] |
| Pyridazinone derivative (Compound 9) | Vasodilator | 0.051 µM | [6] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: Rat Aortic Ring Vasodilation Assay
This ex vivo assay is a standard method to evaluate the vasodilatory effects of compounds.[15][16][17][18][19]
Materials and Reagents:
-
Sprague-Dawley rats
-
Physiological Salt Solution (PSS)
-
Phenylephrine (PE) or other vasoconstrictors
-
Test Pyridazinone Compounds
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: The thoracic aorta is carefully excised from a euthanized rat and placed in cold PSS.
-
Ring Preparation: The aorta is cleaned of adhering connective tissue, and 4-5 mm rings are cut.
-
Mounting: The aortic rings are mounted in an organ bath containing PSS, maintained at 37°C, and aerated with 95% O2/5% CO2. The rings are connected to force transducers to measure isometric tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).
-
Contraction: The rings are pre-contracted with a vasoconstrictor like phenylephrine to a stable plateau.
-
Compound Addition: Cumulative concentrations of the test pyridazinone compounds are added to the bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
PDE-III Signaling Pathway in Cardiomyocytes
Inhibition of PDE-III by pyridazinone derivatives leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in increased cardiac contractility.
Caption: PDE-III Signaling Pathway in Cardiomyocytes.
Anti-inflammatory Activity: Pyridazinone Scaffolds as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Efficacy of Pyridazinone-Based COX-2 Inhibitors
| Compound | COX-2 IC50 (nM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 9a | 15.50 | 21.29 | [20] |
| Compound 9b | 17.50 | - | [20] |
| Compound 12 | 17.10 | - | [20] |
| Compound 16b | 16.90 | 18.63 | [20] |
| Compound 17 | 17.70 | - | [20] |
| Compound 2d | 19.77 | 24 | [21] |
| Compound 2f | 15.56 | 38 | [21] |
| Compound 3c | 16.85 | 35 | [21] |
| Compound 3d | 18.23 | 24 | [21] |
| Compound 5a | 770 | 16.70 | [22] |
| Compound 5f | 1890 | 13.38 | [22] |
| Celecoxib (Reference) | 17.79 | 17.98 | [20] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay
A common method to determine the inhibitory potency and selectivity of compounds against COX isoforms is the in vitro enzyme inhibition assay.
Caption: Workflow for COX Inhibition Assay.
Conclusion
The pyridazinone scaffold continues to be a fruitful source of novel therapeutic agents. The data presented in this guide highlights the successful application of this versatile core in developing potent and selective inhibitors for a range of clinically relevant targets. The ability to systematically modify the pyridazinone structure allows for the optimization of efficacy and safety profiles, paving the way for the next generation of drugs in oncology, cardiovascular medicine, and anti-inflammatory therapy. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 11. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. reprocell.com [reprocell.com]
- 17. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the anti-inflammatory properties of novel pyridazinones against known drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Pyridazinone derivatives have emerged as a promising class of compounds, demonstrating significant potential to modulate key inflammatory pathways.[1][2][3] This guide provides a comprehensive, objective comparison of the anti-inflammatory properties of novel pyridazinones against established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant inhibitors. The data presented herein is synthesized from preclinical studies to facilitate a clear understanding of the relative potency and mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in-vitro and in-vivo anti-inflammatory activities of representative novel pyridazinone derivatives in comparison to industry-standard drugs such as Indomethacin and Celecoxib.
Table 1: In-Vitro Anti-inflammatory Activity
| Compound | Target(s) | Assay System | IC₅₀ (µM) | Reference(s) |
| Novel Pyridazinone 1 | COX-2 | Human Whole Blood Assay | 0.04 | [4] |
| Novel Pyridazinone 2 | COX-2, TNF-α | LPS-stimulated RAW 264.7 macrophages | COX-2: 0.07, TNF-α: 12.5 | [1][5] |
| Novel Pyridazinone 3 | PDE4 | Human U937 cells | 0.8 | [6] |
| Indomethacin | COX-1/COX-2 | Human Whole Blood Assay | COX-1: 0.1, COX-2: 0.74 | [4][7] |
| Celecoxib | COX-2 | Human Whole Blood Assay | 0.07 | [4][7] |
| Rofecoxib | COX-2 | Human Whole Blood Assay | 0.02 | [7] |
IC₅₀ values represent the concentration required for 50% inhibition of the target enzyme or mediator.
Table 2: In-Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Reference(s) |
| Novel Pyridazinone 1 | Carrageenan-induced rat paw edema | 10 mg/kg | 68 | [4] |
| Novel Pyridazinone 2 | Carrageenan-induced rat paw edema | 20 mg/kg | 75 | [5] |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg | 62 | [7][8] |
| Celecoxib | Carrageenan-induced rat paw edema | 10 mg/kg | 55 | [7] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of pyridazinones and benchmark drugs are mediated through the modulation of critical signaling pathways. The diagrams below illustrate the points of intervention for these compounds.
Caption: Key inflammatory signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In-Vitro Assay: Inhibition of COX-1 and COX-2
Objective: To determine the inhibitory potency of test compounds on cyclooxygenase enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Procedure: a. Test compounds are pre-incubated with the COX enzyme for a specified time. b. Arachidonic acid is added to initiate the reaction. c. The production of PGH2 is quantified using a colorimetric or fluorometric method.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.[4][7]
In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Procedure: a. The basal paw volume of each rat is measured using a plethysmometer. b. Test compounds or vehicle (control) are administered orally or intraperitoneally. c. After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw. d. Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles or glasses with side shields.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
In the event of a spill, the area should be evacuated. Small spills can be managed by absorbing the material with an inert, non-combustible absorbent like vermiculite or sand, which should then be collected for disposal as hazardous waste.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] It should not be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), must be classified as hazardous waste.[1][4]
-
This waste must be segregated from other laboratory waste streams to avoid incompatible mixtures.[1][5] Specifically, it should not be mixed with strong oxidizing agents, acids, or bases.[6][7]
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][4][8] The container should be in good condition with a secure, screw-on cap.[8]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[4][5][9] The label should also indicate the associated hazards (e.g., Irritant).[1]
-
-
Storage of Chemical Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9]
-
All chemical waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6][10][11][12][13]
-
Summary of Hazard and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. | [6][10][11][13] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection. | [1][2][4] |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. | [4][13] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. | [3][4][13] |
| Spill Procedure | Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste. | [1][4] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations through an approved waste disposal plant. | [2][4][6][10][11][12][13] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
Essential Safety and Operational Guidance for Handling 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a compound that requires careful management in a laboratory setting. The following procedural guidance is based on the known hazards of similar pyridazinecarboxylic acid derivatives, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical.[7] However, based on the hazard profile of analogous compounds, the following personal protective equipment is recommended when working with this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are a minimum requirement for incidental contact.[8] For prolonged handling or in case of a spill, heavier duty gloves may be necessary. Always wash hands after removing gloves. |
| Eye and Face Protection | Safety goggles or glasses | Chemical splash goggles that provide indirect ventilation are essential to protect against splashes and dust.[9][10] Safety glasses must have side shields.[10] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][10] |
| Body Protection | Laboratory coat | A lab coat, preferably knee-length with fitted wrist cuffs, should be worn to protect the skin and clothing from splashes and spills.[7][9][10] For handling larger quantities, a chemically resistant apron or coveralls may be appropriate.[7] |
| Respiratory Protection | N95 dust mask or respirator | When handling the powdered form of the compound, especially outside of a fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of dust particles.[9] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[7][9] |
Operational Plan: Handling and Immediate Response
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the powdered compound within a fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.
-
Spill Response:
-
Minor Spill: For a small, dry spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.
-
Major Spill: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. Pyridazine-3-carboxylic acid 97 2164-61-6 [sigmaaldrich.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. uah.edu [uah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
